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  • Product: 5,5'-Dinitro-BAPTA-tetramethyl Ester
  • CAS: 125367-35-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5,5'-Dinitro-BAPTA-tetramethyl Ester

The Chemical Architecture and Synthetic Utility of 5,5'-Dinitro-BAPTA-tetramethyl Ester: A Technical Whitepaper Executive Summary In the development of ion-selective fluorescent indicators, the precise tuning of calcium-...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Synthetic Utility of 5,5'-Dinitro-BAPTA-tetramethyl Ester: A Technical Whitepaper

Executive Summary

In the development of ion-selective fluorescent indicators, the precise tuning of calcium-binding affinity and the structural functionalization of chelators are paramount. 5,5'-Dinitro-BAPTA-tetramethyl Ester serves as a specialized, highly controlled synthetic linchpin in this domain. Unlike its physiologically active counterpart (the cell-permeable AM ester), the tetramethyl ester is not used directly in biological assays. Instead, it acts as a protected intermediate, providing the necessary chemical stability to synthesize advanced lipophilic calcium-sensitive fluorescent dyes, such as Calcium Green, and to engineer low-affinity calcium chelators for neurophysiological research.

This guide deconstructs the physicochemical properties, synthetic workflows, and mechanistic causality behind the use of 5,5'-Dinitro-BAPTA-tetramethyl Ester in modern drug development and molecular probe design.

Chemical Architecture & Quantitative Data

The structure of 5,5'-Dinitro-BAPTA-tetramethyl Ester is built upon the classic BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core, modified with two critical features:

  • 5,5'-Dinitro Substitution: These electron-withdrawing groups serve as precursors for primary amines, providing a conjugation handle for fluorophores [1].

  • Tetramethyl Esterification: The four carboxylic acid groups of the BAPTA core are protected as methyl esters. This lipophilic protection prevents the carboxylates from interfering with transition-metal catalysts during downstream reduction steps and maintains the molecule's solubility in organic solvents.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 5,5'-Dinitro-BAPTA-tetramethyl Ester
CAS Number 125367-35-3
Molecular Formula C26H30N4O14
Molecular Weight 622.5 g/mol
Topological Polar Surface Area 222 Ų
Physical State Solid (typically gray/yellow powder)
Primary Application Synthetic intermediate for fluorescent probes

Data sourced from[2].

Mechanistic Causality in Synthetic Workflows

The primary utility of 5,5'-Dinitro-BAPTA-tetramethyl Ester lies in its conversion to 5,5'-diamino-BAPTA, which is subsequently conjugated to fluorophores.

Why use the tetramethyl ester? If one were to attempt the reduction of 5,5'-dinitro-BAPTA as a free acid, the exposed carboxylates would coordinate with the palladium catalyst (Pd/C), poisoning the reaction and causing severe solubility issues in organic solvents. The tetramethyl ester acts as a robust protecting group, ensuring the molecule remains non-reactive at the coordination sphere while the nitro groups are aggressively reduced to amines [3]. Once the amine is formed, it acts as a nucleophile to attack the mixed anhydride of a fluorophore (e.g., 5-carboxy-2',7'-dichlorofluorescein diacetate), successfully forming sensors like Calcium Green.

SyntheticWorkflow A 5,5'-Dinitro-BAPTA Tetramethyl Ester B Catalytic Hydrogenation (H2, Pd/C, DMF) A->B Reduction C 5,5'-Diamino-BAPTA Tetramethyl Ester B->C Yields Amine D Fluorophore Conjugation (e.g., Dichlorofluorescein) C->D Coupling E Calcium Green Tetramethyl Ester D->E Forms Conjugate

Fig 1. Synthetic workflow converting 5,5'-Dinitro-BAPTA-tetramethyl ester to a fluorescent sensor.

Experimental Protocol: Synthesis of 5,5'-Diamino-BAPTA Tetramethyl Ester

The following methodology outlines the critical reduction step, incorporating a self-validating system to ensure the integrity of the resulting primary amines before fluorophore conjugation.

Objective: Reduce the nitro groups to primary amines while preserving the tetramethyl ester protecting groups.

Step 1: Preparation of the Reaction Mixture

  • Dissolve 11.0 g (17.7 mmol) of 5,5'-dinitro-BAPTA tetramethyl ester in 200 mL of anhydrous dimethylformamide (DMF).

  • Causality: DMF provides excellent solubility for the highly polar, nitrated ester, ensuring a homogeneous reaction environment.

  • Add 0.8 g of 10% Palladium on Carbon (Pd/C) catalyst.

Step 2: Catalytic Hydrogenation

  • Transfer the mixture to a hydrogenation apparatus and shake under hydrogen gas at 40 psi for 3 hours.

  • Causality: The elevated pressure ensures sufficient dissolved H₂ to drive the reduction of the nitro groups to amines without requiring harsh chemical reducing agents that might inadvertently cleave the ester bonds.

Step 3: Filtration and Extraction

  • Filter the completed reaction mixture through diatomaceous earth (Celite).

  • Causality: Pd/C is extremely fine and can be pyrophoric when dry; Celite safely traps the catalyst and prevents it from passing through the filter paper, which would contaminate the final product.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure to yield a gray oil.

Step 4: Purification and Validation (Self-Validating System)

  • Triturate the oil with methanol to precipitate the product, yielding approximately 7.0 g (70.3% yield) of 5,5'-diamino-BAPTA tetramethyl ester.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 5% MeOH/CHCl₃ solvent system. The successful formation of the amine must be validated using a ninhydrin stain. A positive result (development of a purple/red spot upon heating) confirms the presence of the newly formed primary amines, definitively distinguishing the product from the unreacted dinitro precursor [3].

Physiological Relevance of the Dinitro-BAPTA Core (Affinity Tuning)

While the tetramethyl ester is strictly an intermediate, its downstream derivatives—specifically the deprotected 5,5'-dinitro-BAPTA (often delivered into live cells via Acetoxymethyl (AM) esterification)—are critical physiological tools.

Affinity Tuning via Electron Withdrawal: Standard BAPTA has a high affinity for Ca²⁺. However, by introducing 5,5'-dinitro groups, the strong electron-withdrawing nature of the NO₂ substituents pulls electron density away from the phenoxy oxygens and aniline nitrogens that form the calcium coordination sphere. This drastically reduces the Lewis basicity of the chelating pocket, creating a low-affinity calcium chelator [4].

Application in Neurophysiology: This low-affinity characteristic is essential for studying high-concentration calcium microdomains. For example, in hippocampal CA1 neurons, low-affinity chelators like 5,5'-dinitro-BAPTA can be used to distinguish between fast and slow Ca²⁺ binding kinetics during synaptic transmission[5]. Furthermore, it allows researchers to isolate specific G-protein pathways (such as bradykinin-mediated inhibition of neuronal calcium currents) without completely buffering all intracellular calcium, which would inadvertently shut down all calcium-dependent cellular processes[4].

AffinityTuning Base BAPTA Core (High Ca2+ Affinity) EWG Addition of 5,5'-Dinitro Groups (Electron-Withdrawing) Base->EWG Effect Decreased Electron Density at Chelating Oxygens/Nitrogens EWG->Effect Result Low-Affinity Ca2+ Chelator (Kd Tuning) Effect->Result

Fig 2. Logical relationship demonstrating how dinitro substitution tunes calcium binding affinity.

References

  • PubChem Compound Summary for CID 71777194, 5,5'-Dinitro-BAPTA-tetramethyl Ester. National Center for Biotechnology Information. URL:[Link]

  • Fluorescent Fiber-Optic Calcium Sensor for Physiological Measurements. Analytical Chemistry, ACS Publications. URL:[Link]

  • Three distinct G protein pathways mediate inhibition of neuronal calcium current by bradykinin. Journal of Neurophysiology. URL:[Link]

  • Accumulation and extrusion of permeant Ca2+ chelators in attenuation of synaptic transmission at hippocampal CA1 neurons. Neuroscience (PubMed). URL:[Link]

  • US5453517A - Reactive derivatives of bapta used to make ion-selective chelators. Google Patents.

Sources

Exploratory

Decoding the Mechanism of Action of 5,5'-Dinitro-BAPTA-tetramethyl Ester in Precision Calcium Chelation

Executive Summary The precise interrogation of intracellular calcium (Ca²⁺) signaling requires tools that can buffer specific concentration ranges without disrupting basal cellular homeostasis. While standard 1,2-bis(o-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise interrogation of intracellular calcium (Ca²⁺) signaling requires tools that can buffer specific concentration ranges without disrupting basal cellular homeostasis. While standard 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) is a ubiquitous high-affinity chelator, it is unsuitable for studying high-concentration Ca²⁺ microdomains.

5,5'-Dinitro-BAPTA-tetramethyl Ester is an engineered derivative designed to solve this limitation. By integrating strong electron-withdrawing groups and a lipophilic ester delivery system, this molecule functions as a cell-permeable, low-affinity, high-capacity Ca²⁺ "shock absorber." This technical guide dissects the physicochemical causality behind its mechanism of action and provides self-validating methodologies for its application in live-cell assays.

Molecular Architecture & Physicochemical Causality

To understand the mechanism of action of 5,5'-Dinitro-BAPTA-tetramethyl Ester, the molecule must be analyzed through its two core structural modifications: the dinitro substitution and the tetramethyl esterification.

The BAPTA Core and the Inductive Effect

The parent BAPTA molecule coordinates Ca²⁺ via a highly selective octadentate claw formed by its nitrogen and oxygen atoms, boasting a dissociation constant (Kd) of ~160 nM[1]. However, in microdomains such as the presynaptic active zone or the sarcoplasmic reticulum, local Ca²⁺ transients can spike into the millimolar range[2]. A high-affinity chelator would instantly saturate and fail to buffer the peak, while simultaneously stripping the cell of its basal Ca²⁺ (~100 nM), leading to cytotoxicity.

To engineer a low-affinity buffer, nitro (-NO₂) groups are substituted at the 5 and 5' positions of the benzene rings. According to Hammett equation principles, the nitro group is strongly electron-withdrawing[3]. Through the inductive effect, these groups pull electron density away from the coordinating aminophenoxy nitrogens. This drastically reduces the basicity of the chelating claw, shifting the Kd from ~160 nM to approximately 7.0–7.5 mM[1][2]. Consequently, 5,5'-Dinitro-BAPTA ignores basal Ca²⁺ levels and only engages when massive Ca²⁺ spikes occur.

The Tetramethyl Ester Delivery System

In its active free-acid form, 5,5'-Dinitro-BAPTA possesses four negatively charged carboxylate groups, rendering it completely membrane-impermeant[1]. To facilitate intracellular delivery without invasive microinjection, these carboxylates are masked as methyl esters[4].

Unlike standard acetoxymethyl (AM) esters—which hydrolyze rapidly and release formaldehyde (a toxic crosslinking agent)—the tetramethyl ester provides a highly stable, lipophilic prodrug[4]. Once it diffuses across the lipid bilayer, endogenous intracellular esterases hydrolyze the methyl ester bonds. This unmasks the carboxylates, trapping the active, negatively charged 5,5'-Dinitro-BAPTA inside the cytosol[5]. The slower hydrolysis kinetics of methyl esters allow for a controlled, steady-state accumulation of the chelator, minimizing acute cellular stress during long-term imaging or electrophysiological assays.

MOA Ester 5,5'-Dinitro-BAPTA Tetramethyl Ester (Lipophilic) Membrane Membrane Permeation Ester->Membrane Esterases Intracellular Esterases Membrane->Esterases Active 5,5'-Dinitro-BAPTA (Active Chelator) Esterases->Active Buffer Ca2+ Buffering (Kd ~ 7.5 mM) Active->Buffer

Caption: Cellular uptake, enzymatic unmasking, and activation of 5,5'-Dinitro-BAPTA.

Comparative Chelation Dynamics

The strategic addition of electron-donating or electron-withdrawing groups allows researchers to tune the Kd of BAPTA derivatives to match the biological compartment of interest[5]. The quantitative data below illustrates how 5,5'-Dinitro-BAPTA compares to other standard chelators.

Chelator VariantRing SubstitutionElectronic EffectApprox. Kd for Ca²⁺Primary Experimental Application
Standard BAPTA NoneNeutral~160 nMBuffering global cytosolic basal Ca²⁺.
5,5'-Dimethyl-BAPTA Methyl (-CH₃)Electron-Donating~40 nMHigh-affinity, aggressive Ca²⁺ depletion.
5,5'-Difluoro-BAPTA Fluoro (-F)Mild Withdrawing~250 nM¹⁹F NMR studies of Ca²⁺ transients.
5,5'-Dinitro-BAPTA Nitro (-NO₂)Strong Withdrawing~7.5 mMHigh-capacity buffering of massive transients.

Self-Validating Experimental Protocol

A critical failure point in chelator experiments is the assumption of successful loading and cleavage. To ensure scientific integrity, the following protocol integrates a self-validating feedback loop using a low-affinity fluorescent indicator to confirm that the chelator is actively buffering high-concentration spikes without altering basal levels.

Step-by-Step Methodology

1. Reagent Preparation (The "Why": Maximizing Dispersion)

  • Action: Dissolve 5,5'-Dinitro-BAPTA-tetramethyl Ester in anhydrous DMSO to create a 10 mM stock. Mix 1 µL of this stock with 1 µL of 20% Pluronic F-127.

  • Causality: Tetramethyl esters are highly hydrophobic. Pluronic F-127 acts as a non-ionic surfactant, preventing the formation of large micelles in aqueous media and ensuring uniform distribution across the cell membrane.

2. Cell Loading (The "Why": Controlled Permeation)

  • Action: Dilute the mixture into 1 mL of physiological buffer (e.g., HBSS with Ca²⁺/Mg²⁺) to a final concentration of 10 µM. Incubate cells at 37°C for 45–60 minutes.

  • Causality: The extended incubation time (compared to 20 mins for AM esters) is required because methyl esters undergo slower enzymatic hydrolysis.

3. De-esterification Wash (The "Why": Preventing Extracellular Chelation)

  • Action: Wash the cells 3 times with fresh HBSS. Incubate for an additional 30 minutes in dye-free buffer at 37°C.

  • Causality: Washing removes un-internalized ester. The 30-minute resting phase is critical; it allows intracellular esterases to complete the cleavage of the methyl groups, fully unmasking the active chelator while allowing the cell to recover from transient pH shifts.

4. Protocol Validation (The "Why": System Verification)

  • Action: Co-load the cells with a low-affinity fluorescent Ca²⁺ indicator (e.g., Mag-Fluo-4, Kd ~22 µM). Stimulate the cells (e.g., via ionomycin or receptor agonists) and measure fluorescence.

  • Causality: If 5,5'-Dinitro-BAPTA is successfully loaded and active, the baseline fluorescence of Mag-Fluo-4 will remain unchanged (proving basal Ca²⁺ is untouched), but the peak amplitude of the stimulated Ca²⁺ transient will be significantly blunted compared to a vehicle control.

Workflow Prep 1. Reagent Preparation (DMSO + Pluronic F-127) Load 2. Cell Loading (37°C, 45-60 mins) Prep->Load Wash 3. Washing & De-esterification (HBSS, 30 mins) Load->Wash Validate 4. Validation (Co-image with low-affinity Ca2+ dye) Wash->Validate

Caption: Self-validating experimental workflow for tetramethyl ester cell loading.

References

  • BAPTA Ca2+ Indicators Interchim[Link]

  • On the dissociation constants of BAPTA-type calcium buffers ResearchGate [Link]

  • Luminal Ca2+ Controls Termination and Refractory Behavior of Ca2+-Induced Ca2+ Release in Cardiac Myocytes Circulation Research (AHA Journals)[Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 5,5'-Dinitro-BAPTA-tetramethyl Ester

This guide provides a comprehensive overview of a robust synthetic pathway for 5,5'-Dinitro-BAPTA-tetramethyl Ester, a crucial chelator for researchers investigating calcium signaling. The synthesis is presented in three...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 5,5'-Dinitro-BAPTA-tetramethyl Ester, a crucial chelator for researchers investigating calcium signaling. The synthesis is presented in three principal stages, beginning with the construction of the core diamine precursor, followed by N-alkylation to form the BAPTA-tetramethyl ester backbone, and culminating in a regioselective dinitration. The experimental choices, mechanistic underpinnings, and procedural details are elucidated to provide a field-proven protocol for chemical and life science professionals.

Introduction: The Significance of 5,5'-Dinitro-BAPTA

1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) is a foundational tool in cellular biology, prized for its high selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺) and its relative insensitivity to pH near physiological levels.[1][2] These properties make it superior to older chelators like EGTA for buffering intracellular calcium and studying Ca²⁺-dependent signaling pathways.

The addition of electron-withdrawing groups, such as nitro (NO₂) groups, to the benzene rings of the BAPTA structure significantly modifies its Ca²⁺ binding affinity. The 5,5'-dinitro substitution, in particular, weakens the Ca²⁺ binding (increases the dissociation constant, Kd), making the resulting chelator suitable for studying cellular processes involving higher calcium concentrations. The tetramethyl ester form enhances the molecule's utility as a synthetic intermediate and for applications where the free acid is not required.

Overall Synthetic Pathway

The synthesis of 5,5'-Dinitro-BAPTA-tetramethyl Ester is most logically approached through a three-stage process. This strategy ensures high purity of intermediates and allows for straightforward execution and scalability.

  • Stage 1: Precursor Synthesis - Construction of the central diamine, 1,2-Bis(2-aminophenoxy)ethane.

  • Stage 2: N-Alkylation - Formation of the BAPTA-tetramethyl ester core.

  • Stage 3: Dinitration - Regioselective introduction of the nitro groups to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Dinitration A 2-Nitrophenol B 1,2-Bis(2-nitrophenoxy)ethane A->B  Williamson Ether  Synthesis C 1,2-Bis(2-aminophenoxy)ethane B->C  Nitro Group  Reduction D BAPTA-tetramethyl Ester C->D  N-Alkylation with  Methyl Bromoacetate E 5,5'-Dinitro-BAPTA- tetramethyl Ester D->E  Electrophilic  Aromatic Substitution

Figure 1. Synthetic workflow for 5,5'-Dinitro-BAPTA-tetramethyl Ester.

Stage 1: Synthesis of 1,2-Bis(2-aminophenoxy)ethane (Precursor)

The foundation of the BAPTA molecule is the 1,2-bis(2-aminophenoxy)ethane core. This is synthesized in a two-step process involving a Williamson ether synthesis followed by the reduction of nitro groups.

Step 1.1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

This step builds the central ether linkage from two molecules of a nitrophenol derivative. The procedure is adapted from the original BAPTA synthesis developed by Tsien.[2]

Protocol:

  • To a round-bottom flask, add sodium 2-nitrophenoxide (2.0 eq) and dimethylformamide (DMF).

  • With stirring, add 1,2-dibromoethane (1.0 eq).

  • Heat the mixture to 120°C under reflux for 2-3 hours.

  • After cooling, the reaction mixture is poured into cold water to precipitate the product.

  • The solid is collected by filtration, washed thoroughly with water, then with cold ethanol, and dried in vacuo. The product is a faintly yellow solid and is typically of sufficient purity for the next step.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide nucleophile and the electrophilic alkyl halide. Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

Step 1.2: Reduction to 1,2-Bis(2-aminophenoxy)ethane

The nitro groups of 1,2-bis(2-nitrophenoxy)ethane are reduced to primary amines. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]

Protocol:

  • In a flask suitable for hydrogenation, dissolve 1,2-bis(2-nitrophenoxy)ethane (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

  • The mixture is then subjected to an atmosphere of hydrogen gas (H₂), either by balloon or in a Parr hydrogenator, and stirred vigorously at room temperature.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield 1,2-bis(2-aminophenoxy)ethane as a white or off-white solid.

Causality: Palladium on carbon is an excellent catalyst for the reduction of aromatic nitro groups to anilines using H₂ gas. The reaction is typically clean and high-yielding. Filtration through Celite is crucial to remove the pyrophoric palladium catalyst completely.

Stage 2: Synthesis of BAPTA-tetramethyl Ester

With the core diamine in hand, the four carboxymethyl arms are installed via N-alkylation. Using methyl bromoacetate directly yields the desired tetramethyl ester, which is preferable to using bromoacetic acid followed by a separate esterification step as it protects the acidic groups and simplifies purification.

Protocol:

  • Dissolve 1,2-bis(2-aminophenoxy)ethane (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

  • Add a non-nucleophilic base, such as proton sponge (1,8-Bis(dimethylamino)naphthalene) or N,N-Diisopropylethylamine (DIPEA) (4.5-5.0 eq), to scavenge the HBr produced during the reaction.

  • Add methyl bromoacetate (4.2-4.5 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir overnight.

  • Monitor the reaction for the disappearance of the starting diamine.

  • After completion, the solvent is removed in vacuo. The residue is dissolved in a solvent like dichloromethane or ethyl acetate and washed with water and brine to remove the base hydrobromide salt.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude BAPTA-tetramethyl ester can be purified by column chromatography on silica gel.

Causality: Each of the two aniline nitrogens has two reactive N-H bonds, requiring a total of four equivalents of methyl bromoacetate for full alkylation. An excess is used to ensure the reaction goes to completion. A non-nucleophilic base is essential to prevent it from competing with the aniline in reacting with the alkylating agent.

Stage 3: Synthesis of 5,5'-Dinitro-BAPTA-tetramethyl Ester

This final stage is a classic electrophilic aromatic substitution. The benzene rings of the BAPTA ester are highly activated by both the ether oxygen and the aniline nitrogen, making them susceptible to nitration.

Mechanistic Rationale: The ether oxygen and the N,N-bis(carbomethoxymethyl)amino group are both strong ortho-, para-directing activators. The position para to the ether linkage (the 5-position) is sterically accessible and electronically enriched, making it the primary site for electrophilic attack by the nitronium ion (NO₂⁺). Given the symmetrical nature of the molecule, dinitration occurs predictably at the 5 and 5' positions.

A standard nitrating mixture of concentrated nitric and sulfuric acids is effective for this transformation.[4][5] Careful control of temperature is critical to prevent over-nitration and side reactions.

Protocol: Safety Warning: Concentrated nitric and sulfuric acids are extremely corrosive. This procedure must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is highly exothermic.

  • In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve BAPTA-tetramethyl ester (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid.

  • Cool the flask in an ice-salt bath to between -10°C and 0°C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.2 eq) to ice-cold concentrated sulfuric acid (4-5 eq). Always add acid to acid, never the reverse.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of the BAPTA ester, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring its progress by TLC.

  • Once the reaction is complete, very slowly and carefully quench the reaction by pouring the mixture over a large amount of crushed ice with vigorous stirring.

  • If a precipitate forms, it can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product is purified by column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5,5'-Dinitro-BAPTA-tetramethyl Ester.

Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[4] Performing the reaction at low temperatures is crucial to control the exothermic nature of the nitration and to maximize the regioselectivity, minimizing the formation of unwanted isomers and degradation products.

Summary of Reagents

ReagentMolecular FormulaMW ( g/mol )RoleStage
2-NitrophenolC₆H₅NO₃139.11Starting Material1.1
1,2-DibromoethaneC₂H₄Br₂187.86Alkylating Agent1.1
Palladium on Carbon (10%)Pd/CN/ACatalyst1.2
Hydrogen GasH₂2.02Reducing Agent1.2
Methyl BromoacetateC₃H₅BrO₂152.97Alkylating Agent2
DIPEAC₈H₁₉N129.24Non-nucleophilic Base2
Concentrated Nitric AcidHNO₃63.01Nitrating Agent3
Concentrated Sulfuric AcidH₂SO₄98.08Catalyst3

Conclusion

The synthesis of 5,5'-Dinitro-BAPTA-tetramethyl Ester is a multi-step but logical process grounded in fundamental organic reactions. By following a staged approach—building the core, adding the chelating arms, and finally modifying the aromatic rings—researchers can reliably produce this valuable tool for studying calcium signaling. Careful attention to reaction conditions, particularly temperature control during the nitration step, is paramount for achieving a high yield and purity of the final product. The protocols outlined in this guide, supported by established chemical principles, provide a solid foundation for its successful synthesis in a laboratory setting.

References

  • Pethig, R., Kuhn, M., Payne, R., Adler, E., Chen, T. H., & Jaffe, L. F. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell calcium, 10(8), 491–498.
  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450.
  • Interchim. BAPTA Ca2+ Indicators. Interchim. Available at: [Link]

  • Siddiqui, H. L., Iqbal, M. A., Ahmad, S., & Nawaz, H. (2011). 1,2-Bis(4-aminophenoxy)ethane. Acta crystallographica. Section E, Structure reports online, 67(Pt 10), o2558. Available at: [Link]

  • Ellis-Davies, G. C. R., & Barsotti, J. B. (2006). A new photolabile, membrane-permeant and water-soluble caged Ca2+ with a 3 ms photolysis time constant. Cell calcium, 39(1), 75–83.
  • Aga, V., & Podkorytov, I. S. (2021). Origins of Ca2+ imaging with fluorescent indicators. Biochemistry, 60(19), 1479–1491. Available at: [Link]

  • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396–2404. Available at: [Link]

  • ChemBK. 1,2-Bis(o-aminophenoxy)ethane. ChemBK. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]

  • European Patent Office. (2000). PROCESS FOR NITRATING DIPHENYL ETHER COMPOUNDS. EP 0851852 B1. Available at: [Link]

  • Dewar, M. J. S., & Urch, D. S. (1958). Electrophilic substitution. Part XII. The nitration of diphenylmethane, fluorene, diphenyl ether, dibenzofuran, diphenylamine, and carbazole; relative reactivities and partial rate factors. Journal of the Chemical Society, 3079. Available at: [Link]

Sources

Exploratory

Physicochemical Characterization and Analytical Validation of 5,5'-Dinitro-BAPTA-tetramethyl Ester

Executive Summary In the precise mapping of intracellular calcium ( Ca2+ ) signaling, standard chelators like BAPTA often saturate too quickly to resolve high-concentration microdomains. To manipulate the dissociation co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the precise mapping of intracellular calcium ( Ca2+ ) signaling, standard chelators like BAPTA often saturate too quickly to resolve high-concentration microdomains. To manipulate the dissociation constant ( Kd​ ), structural modifications are required. 5,5'-Dinitro-BAPTA-tetramethyl Ester serves as the critical synthetic precursor to low-affinity Ca2+ buffers[1]. This whitepaper provides a rigorous physicochemical profile of the compound, differentiating its exact mass from its molecular weight, and outlines self-validating protocols for its analytical verification and functional activation.

Quantitative Physicochemical Profile

Understanding the distinction between molecular weight and exact mass is non-negotiable for mass spectrometry validation.

  • Molecular Weight (MW) is calculated using the standard atomic weights of elements (weighted averages of natural isotopes). It is primarily used for stoichiometric calculations during synthesis.

  • Exact Mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N ). This is the precise value measured by High-Resolution Mass Spectrometry (HRMS).

For 5,5'-Dinitro-BAPTA-tetramethyl Ester (CAS: 125367-35-3)[2], the quantitative metrics are summarized below:

PropertyValueCausality / Relevance
Chemical Formula C26​H30​N4​O14​ Defines the core tetra-ester structure with dual nitro substitutions[3].
Molecular Weight 622.5 g/mol Used to calculate molarity for bulk hydrolysis reactions[3].
Exact Mass 622.17585 Da The monoisotopic mass target for HRMS verification[3].
Topological Polar Surface Area 222A˚2 Indicates high polarity, necessitating organic co-solvents for aqueous reactions[3].
Structural Causality & Mechanistic Insights

The architecture of 5,5'-Dinitro-BAPTA-tetramethyl Ester is engineered for two specific purposes:

  • Tetramethyl Esterification (Synthetic Protection): The four carboxylic acid groups are protected as methyl esters. This prevents premature metal chelation during the nitration phase of synthesis and stabilizes the molecule for long-term storage. The esterified form is biologically inert and cannot bind Ca2+ .

  • 5,5'-Dinitro Substitution (Affinity Tuning): The addition of nitro ( −NO2​ ) groups at the 5 and 5' positions of the aniline rings exerts a strong electron-withdrawing effect via resonance and inductive forces. This pulls electron density away from the nitrogen atoms in the core chelating pocket, drastically reducing their basicity. Consequently, the Kd​ of the resulting free acid is shifted from ~160 nM (unsubstituted BAPTA) into the millimolar range, making it ideal for buffering massive Ca2+ transients[1].

Analytical Validation: High-Resolution Mass Spectrometry (HRMS)

To ensure synthetic fidelity and rule out incomplete nitration, HRMS is mandatory. This protocol is a self-validating system: the presence of specific mass-to-charge ( m/z ) ratios confirms structural integrity.

Protocol 1: Exact Mass Verification via LC-ESI-HRMS

  • Step 1: Sample Preparation. Dissolve 1 mg of the tetramethyl ester in 1 mL of LC-MS grade Acetonitrile (ACN). Add 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in positive ion mode ( ESI+ ) to generate a robust [M+H]+ signal.

  • Step 2: Instrument Calibration. Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix to ensure mass accuracy within <2 ppm .

  • Step 3: Direct Infusion. Infuse the sample at directly into the ESI source. Operate in positive ion mode with a scan range of m/z 100–1000.

  • Step 4: Data Analysis & Validation. Extract the chromatogram for the theoretical ions.

    • Target [M+H]+ : 623.1831 m/z (Calculated as 622.1758+1.0073 )

    • Target [M+Na]+ : 645.1656 m/z

    • Self-Validation Check: Scan for a peak at m/z≈578.19 . The presence of this peak indicates a loss of one −NO2​ group (mono-nitrated byproduct), signaling that the synthesis is incomplete and requires further silica gel chromatography purification.

Experimental Workflow: Base-Catalyzed Hydrolysis

Because the tetramethyl ester is biologically inactive, it must be hydrolyzed to the free acid to function as a Ca2+ buffer in vitro[1].

Protocol 2: Saponification to Active Chelator

  • Step 1: Saponification. Suspend 0.5 g of 5,5'-Dinitro-BAPTA-tetramethyl ester in 10 mL of Methanol. Add 10 mL of 1 M aqueous Sodium Hydroxide ( NaOH ).

    • Causality: The highly hydrophobic tetramethyl ester will not dissolve in water alone. Methanol acts as a vital co-solvent, bridging the phase gap and allowing aqueous hydroxide ions to attack the ester carbonyl carbons.

  • Step 2: Reflux. Stir the mixture at 60∘C for 4 hours. The opaque suspension will gradually transition into a clear solution as the water-soluble tetra-sodium salt forms.

  • Step 3: Solvent Evaporation (Critical). Remove the methanol under reduced pressure using a rotary evaporator.

    • Causality: If the solution is acidified while methanol is still present, a Fischer esterification will occur, driving the reaction backwards and reforming the methyl ester.

  • Step 4: Acidification. Cool the remaining aqueous solution to 4∘C and slowly add 1 M Hydrochloric Acid ( HCl ) dropwise until the pH reaches ∼2.0 .

    • Causality: Lowering the pH protonates the carboxylate groups. The fully protonated free acid is highly insoluble in water, forcing it to precipitate out of solution.

  • Step 5: Recovery. Collect the pale yellow precipitate via vacuum filtration. Wash with ice-cold deionized water (to remove NaCl salts without dissolving the product) and dry under high vacuum.

Synthetic and Functional Pathway

The following diagram illustrates the logical progression from the inert tetramethyl ester precursor to its active applications in cellular signaling.

G TME 5,5'-Dinitro-BAPTA Tetramethyl Ester (Precursor) Hydrolysis Base-Catalyzed Hydrolysis (NaOH / MeOH) TME->Hydrolysis FreeAcid 5,5'-Dinitro-BAPTA Free Acid (Active Chelator) Hydrolysis->FreeAcid Alkylation Alkylation (Bromomethyl acetate) FreeAcid->Alkylation CaBuffer Low-Affinity Ca2+ Microdomain Buffering FreeAcid->CaBuffer Target Action AMEster 5,5'-Dinitro-BAPTA AM (Cell-Permeant Probe) Alkylation->AMEster Uptake Cellular Uptake & Esterase Cleavage AMEster->Uptake Uptake->FreeAcid Intracellular Regeneration

Fig 1. Synthetic and functional workflow of 5,5'-Dinitro-BAPTA derivatives.

References
  • [2] Title: 125367-35-3 | Product Name : 5,5'-Dinitro-BAPTA-tetramethyl Ester Source: Pharmaffiliates URL:[Link]

  • [3] Title: 5,5'-Dinitro-BAPTA-tetramethyl Ester | C26H30N4O14 | CID 71777194 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • [1] Title: On the dissociation constants of BAPTA-type calcium buffers Source: ResearchGate (Cell Calcium) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 5,5'-Dinitro-BAPTA-Tetramethyl Ester Stock Solutions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Precursor handling for the synthesis of long-wavelength fluorescent calcium indicators. Mechanistic Overview & Synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Precursor handling for the synthesis of long-wavelength fluorescent calcium indicators.

Mechanistic Overview & Synthetic Utility

5,5'-Dinitro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetramethyl ester (5,5'-Dinitro-BAPTA-tetramethyl ester) is a foundational building block used in the synthesis of advanced fluorescent calcium sensors[1].

In contrast to acetoxymethyl (AM) esters—which are designed for intracellular cleavage by esterases to trap the chelator inside living cells—the tetramethyl ester modification serves a strict synthetic purpose. It temporarily blocks the four highly reactive carboxylic acid groups, preventing premature polyvalent metal chelation and avoiding deleterious side reactions during harsh downstream chemical modifications[2].

The 5,5'-dinitro substitution is strategically positioned to undergo catalytic hydrogenation, yielding 5,5'-diamino-BAPTA tetramethyl ester[1]. These newly formed primary amines act as highly nucleophilic conjugation sites for attaching fluorophores (such as 5-carboxy-2',7'-dichlorofluorescein), ultimately generating high-fidelity sensors like Calcium Green[1].

Physicochemical Properties

To ensure the integrity of the stock solution, it is critical to understand the compound's physical parameters.

PropertySpecification
Chemical Name 5,5'-Dinitro-BAPTA-tetramethyl ester
CAS Number 125367-35-3[3]
Molecular Formula C₂₆H₃₀N₄O₁₄[4]
Molecular Weight 622.5 g/mol [4]
Topological Polar Surface Area 222 Ų[4]
Solubility Highly soluble in DMF, DMSO, and CH₂Cl₂[1]
Storage Conditions -20°C, desiccated, protected from light

Workflow Visualization

The following diagram illustrates the specific synthetic pathway where the 5,5'-Dinitro-BAPTA-tetramethyl ester stock solution is deployed.

G A 5,5'-Dinitro-BAPTA Tetramethyl Ester B Catalytic Hydrogenation (H2, Pd/C in DMF) A->B C 5,5'-Diamino-BAPTA Tetramethyl Ester B->C D Fluorophore Conjugation (e.g., Fluorescein Derivative) C->D E Calcium Green Amine Tetramethyl Ester D->E F Ester Hydrolysis (Activation for Ca2+ Chelation) E->F G Active Calcium Sensor (Functional Chelator) F->G

Figure 1: Synthetic workflow utilizing 5,5'-Dinitro-BAPTA-tetramethyl ester as a precursor.

Experimental Protocols

Protocol A: Preparation of 100 mM Synthetic Stock in Anhydrous DMF

Rationale: Dimethylformamide (DMF) is the optimal solvent for the subsequent palladium-catalyzed hydrogenation of the dinitro groups[1]. Strict anhydrous conditions must be maintained to prevent the premature hydrolysis of the methyl esters.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the vial of 5,5'-Dinitro-BAPTA-tetramethyl ester from -20°C storage and place it in a desiccator at room temperature for 30–60 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the highly hygroscopic powder, which acts as a catalyst for spontaneous ester hydrolysis.

  • Inert Weighing: Inside a dry glove box or under a continuous stream of argon, weigh exactly 622.5 mg of the compound.

  • Dissolution: Transfer the powder to an oven-dried, amber glass vial. Pipette exactly 10.0 mL of anhydrous DMF (>99.8% purity, stored over molecular sieves).

  • Homogenization: Vortex the solution gently until complete dissolution is achieved. The resulting 100 mM stock should be visibly clear.

  • Application / Storage: This stock can be transferred directly to a Parr shaker flask. By adding 10% Palladium on Carbon (Pd/C) and shaking under 40 psi of H₂ gas for 3 hours, the dinitro groups are quantitatively reduced to diamino groups[1]. If not used immediately, purge the vial's headspace with argon, seal tightly, and store at -20°C.

Protocol B: Preparation of 10 mM Analytical Stock in DMSO

Rationale: For analytical quality control (e.g., mass spectrometry, NMR) or specialized in vitro assays assessing low-affinity binding kinetics, DMSO provides excellent solubility and broader compatibility with diverse assay buffers compared to DMF.

Step-by-Step Methodology:

  • Weigh 6.22 mg of 5,5'-Dinitro-BAPTA-tetramethyl ester following the same thermal equilibration precautions described above.

  • Dissolve the powder in 1.0 mL of high-quality, anhydrous DMSO.

  • Aliquoting: Divide the 10 mM stock into 50 µL aliquots in single-use amber microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles introduce trace moisture and degrade the light-sensitive nitroaromatic core. Aliquoting ensures a pristine, self-validating sample for each use.

  • Store all aliquots at -20°C.

Quality Control & Self-Validation

To verify the structural integrity of the stock solution prior to downstream synthesis, the protocol must be self-validating. Perform the following checks:

  • Visual Inspection: The stock solution must remain clear. Any darkening, yellowing, or precipitation indicates solvent degradation or spontaneous polymerization.

  • Thin-Layer Chromatography (TLC): Spot 1–2 µL of the stock solution onto a silica gel TLC plate. Elute using a mobile phase of 5% Methanol in Chloroform (MeOH/CHCl₃)[1].

    • Validation Criteria: The intact 5,5'-Dinitro-BAPTA-tetramethyl ester will migrate as a single, distinct spot. Crucially, it must be ninhydrin-negative . If the sample has degraded or been prematurely reduced to a primary amine, a ninhydrin-positive quenching product will appear (typically at an Rf of ~-0.3), which turns red upon exposure to ammonia vapors[1].

References

  • Shortreed, M., Kopelman, R., Kuhn, M., & Hoyland, B. (1996). Fluorescent Fiber-Optic Calcium Sensor for Physiological Measurements. Analytical Chemistry, 68(8), 1414-1418.[Link]

  • Tsien, R. Y. (1995). US Patent 5453517A - Reactive derivatives of bapta used to make ion-selective chelators.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71777194, 5,5'-Dinitro-BAPTA-tetramethyl Ester. PubChem.[Link]

Sources

Application

Application Notes and Protocols: Intracellular Calcium Chelation Using 5,5'-Dinitro-BAPTA-AM

Introduction: The Pivotal Role of Intracellular Calcium and the Need for its Precise Control Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pivotal Role of Intracellular Calcium and the Need for its Precise Control

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[1] The spatial and temporal dynamics of Ca²⁺ signals, often manifesting as transient increases in cytosolic concentration from a resting level of around 100 nM, are tightly regulated and encode specific information that dictates cellular responses.[1] To decipher the precise role of these Ca²⁺ transients in specific signaling pathways, researchers require tools that can selectively and rapidly buffer intracellular Ca²⁺, effectively acting as a "calcium clamp."

The BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of Ca²⁺ chelators has been instrumental in this endeavor.[2] These molecules exhibit high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a crucial feature given the high intracellular concentration of Mg²⁺.[3] Furthermore, their rate of Ca²⁺ binding and release is significantly faster than older chelators like EGTA.[3] To facilitate their use in living cells, BAPTA and its derivatives are often synthesized as acetoxymethyl (AM) esters.[4] The lipophilic AM groups mask the negatively charged carboxylates, rendering the molecule membrane-permeant.[4][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.[4][6]

This guide focuses on a specific member of this family, 5,5'-Dinitro-BAPTA-AM , a valuable tool for investigating cellular processes triggered by large and rapid Ca²⁺ transients.

5,5'-Dinitro-BAPTA: A Low-Affinity, High-Capacity Calcium Buffer

A defining characteristic of 5,5'-Dinitro-BAPTA is its relatively low affinity for Ca²⁺. This is a direct consequence of the two electron-withdrawing nitro groups (-NO₂) on its benzene rings, which reduce the electron density of the chelating carboxylate groups.[7] While this might seem like a disadvantage, it is, in fact, a strategic feature for specific experimental questions. High-affinity chelators can become saturated by basal Ca²⁺ levels or small fluctuations, making them less effective at buffering large Ca²⁺ influxes. The lower affinity of 5,5'-Dinitro-BAPTA allows it to act as a high-capacity buffer, effectively dampening large and rapid Ca²⁺ spikes without significantly altering resting Ca²⁺ concentrations.

Key Properties of 5,5'-Dinitro-BAPTA
PropertyValueSource
Molecular Formula (AM form) C₃₄H₃₈N₄O₂₂[7]
Molecular Weight (AM form) 854.7 g/mol [7]
Form of the Active Chelator 5,5'-Dinitro BAPTA (free acid)[6]
Advantage Low affinity allows for buffering of large Ca²⁺ transients.[7]

Application Notes: Best Practices for Experimental Design

The successful use of 5,5'-Dinitro-BAPTA-AM hinges on a clear understanding of the underlying principles and careful optimization of experimental parameters.

The Rationale Behind AM Ester Loading

The acetoxymethyl ester form is crucial for passively loading the chelator into intact cells.[4] This method avoids invasive techniques like microinjection, allowing for the study of large cell populations.[8] However, it's important to be aware of the byproducts of this process: hydrolysis of the AM groups releases formaldehyde and acetic acid, which can be toxic to cells at high concentrations.[8] Therefore, it is critical to use the lowest effective concentration of the AM ester and to wash the cells thoroughly after loading.

Optimizing Loading Conditions

The optimal concentration of 5,5'-Dinitro-BAPTA-AM and the incubation time will vary depending on the cell type. Typical loading concentrations range from 10-100 µM, with incubation times of 30-60 minutes at 37°C.[7] It is highly recommended to perform a concentration-response curve and a time-course experiment to determine the optimal conditions for your specific cell line and experimental question.

The Role of Pluronic® F-127

5,5'-Dinitro-BAPTA-AM, like many AM esters, has poor aqueous solubility. To aid in its dispersal in aqueous loading buffers, a non-ionic detergent such as Pluronic® F-127 is often used.[7][9] A final concentration of ~0.02-0.04% is typically sufficient.[7]

De-esterification: A Critical Step

After loading, a subsequent incubation period is necessary to allow for the complete cleavage of the AM groups by intracellular esterases.[10] Incomplete de-esterification will result in a lower intracellular concentration of the active chelator. An incubation of 30 minutes at room temperature or 37°C is generally sufficient.[10]

Potential Off-Target Effects

While BAPTA chelators are highly selective for Ca²⁺, it is important to be aware of potential off-target effects. Some studies have shown that BAPTA-AM can inhibit certain voltage-gated potassium channels.[11][12] Additionally, the process of loading cells with BAPTA-AM has been shown to induce endoplasmic reticulum stress in some cell types.[13] Therefore, appropriate controls are essential to ensure that the observed effects are indeed due to the chelation of intracellular Ca²⁺. Recent research also suggests that some effects of BAPTA may be Ca²⁺-independent, for instance, through the inhibition of the enzyme PFKFB3.[14]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

A. 5,5'-Dinitro-BAPTA-AM Stock Solution (2-5 mM in DMSO)

  • Bring the vial of 5,5'-Dinitro-BAPTA-AM to room temperature before opening.

  • Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 2-5 mM. For example, to make a 2 mM stock solution from 1 mg of 5,5'-Dinitro-BAPTA-AM (MW = 854.7 g/mol ), add 585 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light and moisture.[7]

B. Pluronic® F-127 Stock Solution (10% w/v in distilled water)

  • Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[9]

  • This solution may need to be heated gently (40-50°C) to fully dissolve.[9]

  • Store at room temperature.

Protocol 2: Loading Cells with 5,5'-Dinitro-BAPTA-AM

This protocol provides a general guideline. Optimal conditions should be determined empirically for each cell type and experimental setup.

  • Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes, 96-well plates) and allow them to adhere overnight.

  • Preparation of Loading Buffer:

    • On the day of the experiment, prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Add Pluronic® F-127 stock solution to the physiological buffer to a final concentration of ~0.02-0.04%.

    • Add the 5,5'-Dinitro-BAPTA-AM stock solution to the buffer to achieve the desired final loading concentration (typically 10-100 µM).[7] Vortex immediately after adding the DMSO stock to prevent precipitation.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the prepared loading buffer to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.[7]

  • Washing:

    • Aspirate the loading buffer.

    • Wash the cells two to three times with fresh, warm physiological buffer to remove extracellular 5,5'-Dinitro-BAPTA-AM.

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C or room temperature to allow for complete de-esterification of the AM ester.[10]

  • The cells are now loaded with active 5,5'-Dinitro-BAPTA and are ready for your experiment.

Visualizing the Workflow

G cluster_prep Preparation cluster_loading Cell Loading cluster_final Final Steps prep_stock Prepare Stock Solutions (5,5'-Dinitro-BAPTA-AM in DMSO, Pluronic F-127 in H₂O) prep_load Prepare Loading Buffer (Dilute stocks in physiological buffer) prep_stock->prep_load wash1 Wash Cells prep_load->wash1 add_load Add Loading Buffer wash1->add_load incubate_load Incubate (30-60 min, 37°C) add_load->incubate_load wash2 Wash Cells (2-3 times) incubate_load->wash2 deester De-esterification (30 min, 37°C or RT) wash2->deester ready Cells Ready for Experiment deester->ready

Caption: Experimental workflow for loading cells with 5,5'-Dinitro-BAPTA-AM.

Visualizing the Mechanism of Action

Intracellular Activation of 5,5'-Dinitro-BAPTA-AM

G cluster_outside Extracellular Space cluster_inside Intracellular Space (Cytosol) BAPTA_AM 5,5'-Dinitro-BAPTA-AM (Membrane-Permeant) BAPTA_AM_inside 5,5'-Dinitro-BAPTA-AM BAPTA_AM->BAPTA_AM_inside Passive Diffusion Esterases Intracellular Esterases BAPTA_AM_inside->Esterases Hydrolysis BAPTA_active 5,5'-Dinitro-BAPTA (Active, Membrane-Impermeant) Esterases->BAPTA_active Byproducts Formaldehyde + Acetic Acid Esterases->Byproducts membrane Cell Membrane G Stimulus External Stimulus (e.g., Agonist) Ca_influx Ca²⁺ Influx / Release from Stores Stimulus->Ca_influx Ca_increase [Ca²⁺]i Increase Ca_influx->Ca_increase BAPTA 5,5'-Dinitro-BAPTA Ca_increase->BAPTA Chelation Downstream Downstream Ca²⁺-dependent Signaling Pathways Ca_increase->Downstream Activation Ca_BAPTA Ca²⁺-BAPTA Complex BAPTA->Ca_BAPTA BAPTA->Downstream Inhibition Response Cellular Response Downstream->Response

Sources

Method

Advanced Cell Loading Protocols for BAPTA-AM: Mechanistic Insights and Optimization Strategies

Executive Summary BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetramethyl ester) is a premier, cell-permeable calcium chelator utilized extensively in signal transduction research[1]. Unlike its fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetramethyl ester) is a premier, cell-permeable calcium chelator utilized extensively in signal transduction research[1]. Unlike its free acid counterpart, which cannot cross the plasma membrane, the acetoxymethyl (AM) esterification masks the molecule's carboxylate groups. This modification confers lipophilicity, allowing the compound to passively diffuse into the cell[1][2]. Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the AM groups, trapping the active, membrane-impermeant BAPTA molecule inside[1][2].

As a Senior Application Scientist, it is critical to understand that successful BAPTA-AM loading is not merely about adding a reagent to a well; it is a delicate orchestration of solubilization kinetics, enzymatic cleavage, and transport inhibition. This guide provides a self-validating, causally-driven methodology for optimal intracellular calcium clamping.

Mechanistic Principles of BAPTA-AM Loading

BAPTA possesses a dissociation constant ( Kd​ ) of approximately 0.11 µM (160 nM in the absence of Mg2+ ) and exhibits a calcium selectivity 105 times greater than magnesium[1][3]. Furthermore, it binds and releases Ca2+ 50 to 400 times faster than EGTA, making it the chelator of choice for neutralizing rapid calcium transients in neurons and cardiomyocytes[3][4].

G Extracellular Extracellular Space (BAPTA-AM + Pluronic F-127) Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Solubilized AM Ester Cytosol Cytosol (Intracellular Esterases) Membrane->Cytosol Entry BAPTA_Active Active BAPTA (Membrane-Impermeant) Cytosol->BAPTA_Active AM Cleavage Ca_Binding Ca2+ Chelation (Kd ≈ 0.11 µM) BAPTA_Active->Ca_Binding Buffers Ca2+ Extrusion Extrusion via OATs (Blocked by Probenecid) BAPTA_Active->Extrusion Leakage

Mechanism of BAPTA-AM cellular uptake, esterase cleavage, and calcium chelation.

Critical Parameters for Successful Loading (Causality & Logic)

To ensure robust and reproducible calcium buffering, researchers must control three primary variables: dispersion, retention, and cleavage.

  • Dispersion (Why Pluronic F-127?) : AM esters are highly hydrophobic and prone to precipitation in aqueous physiological buffers. The addition of the non-ionic detergent Pluronic F-127 is critical to form micelles that keep BAPTA-AM in solution, ensuring uniform membrane interaction without permeabilizing the cell[5][6].

  • Retention (Why Probenecid?) : Many cell types express organic anion transporters (OATs) and multidrug resistance (MDR) proteins that actively pump de-esterified BAPTA out of the cytosol. Co-incubation with Probenecid, an OAT inhibitor, prevents this leakage, ensuring the chelator accumulates to effective concentrations[2][4].

  • Compartmentalization vs. Cleavage : Loading at 37°C maximizes esterase activity but can lead to dye compartmentalization within organelles (e.g., mitochondria or ER)[2]. If strict cytosolic localization is required, loading at room temperature for a longer duration is often preferred.

Quantitative Parameters for Loading Optimization
ParameterRecommended RangePrimary FunctionCausality/Impact if Suboptimal
BAPTA-AM 1 - 50 µMIntracellular Ca2+ chelationLow: Insufficient buffering.High: Cytotoxicity, off-target K+ channel block[1].
Pluronic F-127 0.02% - 0.04% (w/v)Solubilization of AM esterLow: Dye precipitation.High: Cell membrane toxicity[2][5].
Probenecid 1.0 - 2.5 mMInhibition of OATsLow: Dye extrusion (loss of buffering).High: Off-target receptor effects[2][5].
Incubation Time 30 - 60 minAM ester diffusion & entryLow: Incomplete loading.High: Organelle compartmentalization[2][5].
De-esterification 20 - 30 minComplete hydrolysis of AMLow: Residual AM groups interfere with chelation and cause toxicity[2].

Step-by-Step Experimental Protocol

This protocol is designed for adherent cells in a 96-well microplate format but can be scaled accordingly.

Step 1: Reagent Preparation
  • BAPTA-AM Stock: Dissolve anhydrous BAPTA-AM in high-quality, anhydrous DMSO to create a 5 mM stock. Vortex and sonicate briefly if necessary[1][2].

  • Pluronic F-127 Stock: Prepare a 10% (w/v) stock in sterile water. Heat to 40°C for 30 minutes to ensure complete dissolution[5][6].

  • Probenecid Stock: Dissolve 72 mg of Probenecid in 0.3 mL of 1M NaOH, then dilute with Hanks' Balanced Salt Solution (HBSS) to a 25 mM stock[2][5].

Step 2: Loading Solution Formulation

Crucial Causality: Always mix the BAPTA-AM stock directly with the Pluronic F-127 stock before adding them to the aqueous buffer. This pre-mixing maximizes micelle formation.

  • Mix 10 µL of 5 mM BAPTA-AM with 20 µL of 10% Pluronic F-127.

  • Add this mixture to 5 mL of HBSS containing 1 mM Probenecid. (Final concentrations: ~10 µM BAPTA-AM, 0.04% Pluronic F-127)[2][5].

Step 3: Cell Incubation
  • Aspirate culture media and wash cells once with pre-warmed HBSS.

  • Apply 100 µL of the loading solution per well.

  • Incubate at 37°C for 45 minutes in the dark[2][5].

Step 4: Washing and De-esterification

Crucial Causality: A de-esterification window is mandatory. Incomplete hydrolysis leaves partially active chelators and generates localized toxicity from formaldehyde and acetic acid byproducts[2].

  • Remove the loading solution and wash cells twice with HBSS containing 1 mM Probenecid to remove extracellular, un-cleaved dye[2][5].

  • Add 100 µL of fresh HBSS (with Probenecid) and incubate for an additional 20-30 minutes at 37°C to allow intracellular esterases to finish cleaving the AM groups[2].

Workflow Prep Step 1: Reagent Prep BAPTA-AM in DMSO + Pluronic F-127 + Probenecid Incubate Step 2: Cell Loading Incubate 30-60 min at 37°C Prep->Incubate Wash Step 3: Washing Wash 2-3x with HBSS Remove extracellular dye Incubate->Wash Deesterify Step 4: De-esterification Incubate 20-30 min Allow complete cleavage Wash->Deesterify Assay Step 5: Assay Measure Ca2+ dynamics or downstream effects Deesterify->Assay

Step-by-step workflow for optimal BAPTA-AM cell loading and de-esterification.

Trustworthiness: The Self-Validating System

Because BAPTA is non-fluorescent in standard visible ranges, you cannot visually confirm its loading efficiency directly. To ensure trustworthiness in your experimental setup, the protocol must be self-validating.

Validation Assay: Co-load a control subset of cells with BAPTA-AM (10 µM) and a fluorescent calcium indicator such as Fluo-4 AM (2 µM) or Fura-2 AM[3].

  • Establish a baseline fluorescence reading in your plate reader or microscope.

  • Stimulate the cells with a known calcium-mobilizing agonist (e.g., ATP, ionomycin, or glutamate).

  • Expected Outcome: Cells loaded only with Fluo-4 will exhibit a sharp, rapid spike in fluorescence. Cells co-loaded with BAPTA-AM will show a completely flat or severely blunted response. This delayed or abolished calcium transient definitively proves that the intracellular Ca2+ is successfully clamped[7][8].

References

  • APExBIO : BAPTA-AM - Intracellular Calcium Chelator. Source: apexbt.com. URL: 1

  • AAT Bioquest : Protocol for Loading BAPTA, AM Into Live Cells. Source: aatbio.com. URL: 5

  • Interchim : BAPTA Ca2+ Indicators. Source: interchim.fr. URL: 3

  • PubMed : Accumulation and extrusion of permeant Ca2+ chelators in attenuation of synaptic transmission. Source: nih.gov. URL: 4

  • Tocris Bioscience : Pluronic F-127 (20% solution in DMSO). Source: tocris.com. URL: 6

  • BenchChem : Troubleshooting guide for poor Bapta-AM loading efficiency. Source: benchchem.com. URL: 2

  • Abcam : Pluronic® F-127, Detergent, 10% Solution. Source: abcam.com. URL: Link

  • US Patent US6514709B1 : High throughput screening by measurement of intracellular calcium levels. Source: google.com. URL: 7

  • PubMed : BAPTA-AM inhibits RANKL-induced bone marrow macrophages differentiation. Source: nih.gov. URL: 8

Sources

Application

The Art of Intracellular Calcium Control: A Guide to Photo-labile Chelators in Patch-Clamp Electrophysiology

A Senior Application Scientist's Perspective on Diazo-4 In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous and versatile second messengers, orchestrating a symphony of physiological events,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Diazo-4

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous and versatile second messengers, orchestrating a symphony of physiological events, from neurotransmission to muscle contraction. To dissect the precise role of Ca²⁺ in these processes, researchers require tools that offer exquisite temporal and spatial control over its intracellular concentration. This guide provides a comprehensive overview of the application of photo-labile Ca²⁺ chelators in patch-clamp electrophysiology, with a particular focus on Diazo-4, a powerful tool for rapidly reducing intracellular Ca²⁺ levels upon illumination.

While compounds like 5,5'-Dinitro-BAPTA serve as valuable low-affinity Ca²⁺ buffers for studying phenomena triggered by large Ca²⁺ transients, they do not offer the dynamic, light-inducible control that defines a "caged" compound. In contrast, photo-labile chelators like Diazo-4 are engineered to undergo a significant change in their affinity for Ca²⁺ upon photolysis, providing a means to precisely manipulate Ca²⁺-dependent pathways on a millisecond timescale.

Understanding the Toolbox: Low-Affinity Buffers vs. Photo-labile Chelators

Before delving into the specifics of Diazo-4, it is crucial to distinguish between two classes of Ca²⁺ modulating tools often used in electrophysiology:

FeatureLow-Affinity Ca²⁺ Buffers (e.g., 5,5'-Dinitro-BAPTA)Photo-labile Ca²⁺ Chelators (e.g., Diazo-4)
Mechanism of Action Binds Ca²⁺ with low affinity, acting as a buffer to dampen large, rapid increases in [Ca²⁺]i.Undergoes a light-induced chemical reaction that dramatically increases its affinity for Ca²⁺.
Primary Application Investigating cellular processes that are sensitive to the magnitude of large Ca²⁺ influxes.Inducing a rapid decrease in intracellular Ca²⁺ concentration to study the kinetics and Ca²⁺-dependence of various signaling events.
Control Passive buffering of Ca²⁺.Active, light-triggered sequestration of Ca²⁺.
Temporal Resolution Limited by diffusion and binding kinetics.Millisecond-scale control dictated by the duration of the light pulse.

Diazo-4: A Light-Triggered Sponge for Intracellular Calcium

Diazo-4 is a membrane-impermeant, photo-labile Ca²⁺ chelator that, upon photolysis with ultraviolet (UV) light, undergoes a dramatic increase in its affinity for Ca²⁺. This property allows researchers to effectively "uncage" a high-affinity Ca²⁺ buffer, rapidly sequestering free intracellular calcium and thereby terminating or inhibiting Ca²⁺-dependent processes.

The key transformation lies in the photolytic cleavage of a diazo group, which fundamentally alters the electron-withdrawing properties of the BAPTA core, leading to a significant increase in its Ca²⁺ binding affinity.

Quantitative Data for Diazo-4
PropertyValue Before PhotolysisValue After Photolysis
Ca²⁺ Dissociation Constant (Kd) ~2.2 µM[1]~73 nM[1]
Change in Affinity ~30-fold increase[2]

This substantial increase in affinity is the cornerstone of Diazo-4's utility, enabling a rapid and significant reduction in the free intracellular Ca²⁺ concentration.

Experimental Workflow: From Cell Loading to Data Interpretation

The successful application of Diazo-4 in patch-clamp electrophysiology hinges on a meticulously planned and executed experimental workflow.

Diazo-4_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Internal Solution with Diazo-4 load_cell Load Cell via Patch Pipette prep_solution->load_cell record_baseline Record Baseline Electrophysiological Activity load_cell->record_baseline photolysis UV Photolysis of Diazo-4 record_baseline->photolysis record_post Record Post-Photolysis Activity photolysis->record_post analyze_data Analyze Changes in Electrophysiological Parameters record_post->analyze_data interpret Interpret Role of Ca²⁺ in the Observed Phenomenon analyze_data->interpret

Figure 1: A generalized experimental workflow for utilizing Diazo-4 in patch-clamp electrophysiology.

Protocol 1: Preparation of Diazo-4-Containing Intracellular Solution

Causality Behind the Choices: This protocol is designed to ensure the accurate and stable incorporation of Diazo-4 into the intracellular solution used for whole-cell patch-clamp recordings. The choice of a potassium gluconate-based solution is common for current-clamp recordings as it mimics the intracellular ionic environment. The inclusion of ATP and GTP is essential for maintaining cellular energy and signaling pathways.

Reagents:

  • Diazo-4 (salt form, e.g., potassium salt)

  • Potassium Gluconate

  • KCl

  • HEPES

  • MgCl₂

  • EGTA (optional, for establishing a low baseline Ca²⁺)

  • Mg-ATP

  • Na₂-GTP

  • 1 M KOH (for pH adjustment)

  • Ultrapure water

Procedure:

  • Initial Dissolution: In approximately 80% of the final volume of ultrapure water, dissolve the primary salts (Potassium Gluconate, KCl, MgCl₂, HEPES) and optional EGTA.

  • Adding Diazo-4: Add the Diazo-4 salt to the solution and allow it to dissolve. Gentle vortexing may be required.

  • pH Adjustment: Carefully adjust the pH of the solution to 7.2-7.4 with 1 M KOH. Proper pH is critical for both cellular health and the Ca²⁺ binding properties of chelators.

  • Addition of Nucleotides: Once the pH is stable, add Mg-ATP and Na₂-GTP. These components are often added last as they can be less stable.

  • Final Volume and Osmolarity: Bring the solution to the final desired volume with ultrapure water. Measure the osmolarity and adjust it to be slightly hypo-osmotic (e.g., 280-290 mOsm) compared to the extracellular solution to aid in giga-seal formation.

  • Filtration and Storage: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter. Aliquot into single-use tubes and store at -20°C.

Protocol 2: Whole-Cell Patch-Clamp Recording and Photolysis of Diazo-4

Causality Behind the Choices: This protocol outlines the steps for obtaining a whole-cell recording and subsequently using UV light to activate Diazo-4. The establishment of a high-resistance "giga-seal" is paramount for low-noise recordings. The duration and intensity of the UV pulse are critical parameters that must be optimized to achieve the desired level of Diazo-4 photolysis without causing photodamage to the cell.

Equipment:

  • Patch-clamp rig (microscope, manipulator, amplifier, data acquisition system)

  • UV light source coupled to the microscope (e.g., flash lamp or laser)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and microforge

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the Diazo-4-containing internal solution.

  • Cell Approach and Sealing: Under visual control, approach a target cell with the patch pipette and apply gentle positive pressure. Once in close proximity, release the pressure and apply gentle suction to form a giga-ohm seal (seal resistance > 1 GΩ).

  • Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Cell Dialysis: Allow the internal solution containing Diazo-4 to dialyze into the cell for several minutes. The time required for adequate dialysis will depend on the cell size and the access resistance.

  • Baseline Recording: Record the baseline electrophysiological activity of interest (e.g., spontaneous firing, synaptic currents, or ion channel activity).

  • Photolysis of Diazo-4: Deliver a brief pulse of UV light (typically in the 350-380 nm range) to the cell. The duration and intensity of the light pulse should be carefully controlled and optimized for the specific experimental setup and desired effect.

  • Post-Photolysis Recording: Immediately following the photolysis event, continue to record the electrophysiological activity to observe the effects of the rapid decrease in intracellular Ca²⁺.

  • Data Analysis: Compare the pre- and post-photolysis recordings to determine the Ca²⁺-dependence of the observed physiological phenomenon.

Diazo4_Mechanism cluster_before Before Photolysis cluster_photolysis Photolysis cluster_after After Photolysis Diazo4_low Diazo-4 (Low Ca²⁺ Affinity, Kd ~2.2 µM) UV_light UV Light Pulse (~360 nm) Diazo4_low->UV_light Ca_free Free Intracellular Ca²⁺ Ca_free->Diazo4_low Equilibrium Diazo4_high Photolyzed Diazo-4 (High Ca²⁺ Affinity, Kd ~73 nM) Ca_free->Diazo4_high Rapid Binding UV_light->Diazo4_high Ca_bound Ca²⁺ Sequestered Diazo4_high->Ca_bound

Figure 2: The mechanism of action of Diazo-4. Upon photolysis with UV light, Diazo-4 undergoes a conformational change that dramatically increases its affinity for Ca²⁺, leading to the rapid sequestration of free intracellular calcium.

Considerations for Experimental Design and Interpretation

  • Calibration of UV Light Source: The intensity and duration of the UV light pulse are critical. It is essential to calibrate the light source to deliver a consistent and reproducible amount of energy to the sample.

  • Phototoxicity: High-intensity or prolonged UV exposure can be phototoxic to cells. It is crucial to use the minimum light exposure necessary to achieve the desired effect and to include appropriate controls to assess cell health.

  • Control Experiments: To confirm that the observed effects are due to the reduction in intracellular Ca²⁺ and not to artifacts of the photolysis process, several control experiments are recommended. These include exposing cells not loaded with Diazo-4 to the same UV light pulse and using an inert "caged" compound that undergoes a similar photochemical reaction but does not chelate Ca²⁺.

  • Interaction with Fluorescent Ca²⁺ Indicators: If simultaneously using a fluorescent Ca²⁺ indicator to monitor changes in intracellular Ca²⁺, it is important to consider potential interactions between the indicator and Diazo-4, as well as the absorption spectra of both molecules to avoid unintended photolysis of Diazo-4 by the excitation light for the indicator.

Conclusion

The use of photo-labile Ca²⁺ chelators like Diazo-4 in conjunction with patch-clamp electrophysiology provides an unparalleled ability to dissect the intricate roles of intracellular calcium in a wide array of cellular processes. By offering precise temporal and spatial control over Ca²⁺ levels, these powerful tools empower researchers to move beyond correlational observations and establish causal links between Ca²⁺ dynamics and cellular function. As with any advanced technique, a thorough understanding of the underlying principles and meticulous experimental design are paramount to obtaining robust and interpretable data.

References

  • Delaney, K. R. (2013). Uncaging Calcium in Neurons. Cold Spring Harbor Protocols, 2013(12).
  • BenchChem. (n.d.).
  • Interchim. (n.d.).
  • Wulsten, D., et al. (2023). Mechanistic Study of the Light‐Initiated Generation of Free Diazoalkanes: Towards Photo‐Orthogonal Synthesis. ChemRxiv.
  • Ellis-Davies, G. C. R., et al. (2022).
  • Thermo Fisher Scientific. (n.d.). Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8.
  • Pethig, R., et al. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(7), 491-498.
  • BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. (2020). Journal of Cellular and Molecular Medicine, 24(16), 9136-9147.
  • Ellis-Davies, G. C. R., & Barsotti, R. J. (2006). Tuning caged calcium: Photolabile analogues of EGTA with improved optical and chelation properties. Cell Calcium, 39(1), 75-83.
  • Pethig, R., et al. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(7), 491-498.
  • Wolff Rearrangement of 2-Diazo-1(2H)-Naphthalenone Induced by Nonresonant Two-Photon Absorption of NIR Radiation. (2004). Journal of the American Chemical Society, 126(12), 3714-3715.
  • Wulsten, D., et al. (2023). Mechanistic study of the light-initiated generation of free diazoalkanes: Towards photo-orthogonal synthesis. ChemRxiv.
  • Effects of photolabile calcium chelators on fluorescent calcium indicators. (1991). Cell Calcium, 12(4), 291-300.
  • Thermo Fisher Scientific. (n.d.). Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8.
  • Kasai, H. (2013). Ca2+ Caging and Uncaging. In: Springer Protocols Handbooks.
  • Zhang, Z., & Gevorgyan, V. (2024). Visible Light-Induced Reactions of Diazo Compounds and Their Precursors. Chemical Reviews, 124(12), 7214-7261.
  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (2021). STAR Protocols, 2(3), 100673.
  • Andor. (n.d.). Uncaging and Calcium's Role in the Cell Cycle.
  • Axol Bioscience. (n.d.).
  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
  • Scientifica. (2020, March 10).
  • Rapp OptoElectronic. (2019, May 10). Analyzing Calcium Responses in Acute Brain Slices Induced by UV-Uncaging.
  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording.
  • Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging. (2011). PLoS ONE, 6(12), e28685.
  • Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction. (1990). The Journal of Physiology, 427, 479-505.
  • Kumar, J., et al. (2024).

Sources

Method

Application Note: Utilizing 5,5'-Dinitro-BAPTA-tetramethyl Ester for Targeted Calcium Signaling Inhibition

Introduction and Mechanistic Rationale In the study of intracellular calcium (Ca²⁺) signaling, researchers face the challenge of isolating highly localized, transient Ca²⁺ microdomains from global basal Ca²⁺ fluctuations...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the study of intracellular calcium (Ca²⁺) signaling, researchers face the challenge of isolating highly localized, transient Ca²⁺ microdomains from global basal Ca²⁺ fluctuations. Standard high-affinity chelators, such as BAPTA and EGTA, buffer Ca²⁺ across all concentration gradients, which can inadvertently shut down essential cellular housekeeping functions.

To selectively inhibit signaling pathways triggered only by massive, localized Ca²⁺ influxes (e.g., at the mouth of voltage-gated calcium channels), low-affinity chelators are required. 5,5'-Dinitro-BAPTA is uniquely suited for this task. The addition of two strongly electron-withdrawing nitro groups to the BAPTA backbone drastically reduces the electron density on the chelating nitrogen atoms, shifting its dissociation constant ( Kd​ ) for Ca²⁺ to approximately 20 mM [1].

The tetramethyl ester (TME) derivative, 5,5'-Dinitro-BAPTA-tetramethyl Ester, serves as a highly stable, lipophilic precursor for this active chelator. Unlike acetoxymethyl (AM) esters, which are spontaneously cleaved by cytosolic esterases, the TME form is resistant to spontaneous cellular hydrolysis. This provides a robust, long shelf-life building block that must be chemically saponified in vitro prior to intracellular dialysis via whole-cell patch-clamp techniques [2].

Quantitative Comparison of BAPTA Derivatives

To understand the experimental niche of 5,5'-Dinitro-BAPTA, it is critical to compare its binding kinetics with other common variants. The table below summarizes how functional group substitutions dictate buffering capacity.

Chelator VariantSubstituentApprox. Kd​ for Ca²⁺Primary Experimental Application
BAPTA None~160 nMBuffering global basal Ca²⁺ and fast transients.
5,5'-Difluoro-BAPTA Dual Fluoro~700 nMModerate-affinity buffering; ¹⁹F NMR studies.
5-Nitro-BAPTA Single Nitro~40 µMLow-affinity buffering for moderate transients.
5,5'-Dinitro-BAPTA Dual Nitro~20 mMVery low-affinity; buffering massive microdomain Ca²⁺ spikes.

Experimental Workflow: From Tetramethyl Ester to Active Chelator

Because esterified carboxylate groups cannot coordinate Ca²⁺ ions, the tetramethyl ester must undergo base hydrolysis to unmask the four carboxylic acid groups required for tetradentate chelation.

Workflow Ester 5,5'-Dinitro-BAPTA Tetramethyl Ester Hydrolysis Base Hydrolysis (KOH / MeOH) Ester->Hydrolysis FreeAcid 5,5'-Dinitro-BAPTA Free Acid (K⁺ Salt) Hydrolysis->FreeAcid Dialysis Intracellular Dialysis (Patch Pipette) FreeAcid->Dialysis Buffering Targeted Ca²⁺ Buffering Dialysis->Buffering

Fig 1: Experimental workflow from stable tetramethyl ester to active intracellular Ca²⁺ buffering.

Protocol 1: Saponification of 5,5'-Dinitro-BAPTA-tetramethyl Ester

Expertise Insight: We utilize Potassium Hydroxide (KOH) rather than Sodium Hydroxide (NaOH) for hydrolysis. Intracellular patch-clamp solutions (ICS) typically mimic the high K⁺ (or Cs⁺) environment of the cytosol. Introducing excess Na⁺ would disrupt physiological ionic gradients and potentially trigger unwanted Na⁺/Ca²⁺ exchanger (NCX) activity.

Step-by-Step Methodology:

  • Dissolution: Weigh 10 mg of 5,5'-Dinitro-BAPTA-tetramethyl Ester and dissolve it thoroughly in 0.5 mL of anhydrous methanol in a glass vial.

  • Hydrolysis: Add 0.5 mL of 1 M aqueous KOH to the solution.

  • Incubation: Seal the vial and stir continuously at room temperature for 12–24 hours. Protect from direct light.

  • Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 5% MeOH/CHCl₃ solvent system. The non-polar tetramethyl ester will migrate, while the fully hydrolyzed free acid will remain at the baseline.

  • Neutralization: Once hydrolysis is complete, carefully adjust the pH of the solution to ~7.3 using 1 M HCl.

  • Lyophilization: Evaporate the methanol under reduced pressure and lyophilize the remaining aqueous solution to obtain the potassium salt of 5,5'-Dinitro-BAPTA, which is highly water-soluble and ready for ICS preparation.

Application Protocol: Intracellular Dialysis for Signaling Inhibition

A classic application of 5,5'-Dinitro-BAPTA is distinguishing between G-protein coupled pathways that require massive Ca²⁺ influxes versus those that operate at basal Ca²⁺ levels, such as Bradykinin-induced inhibition of neuronal calcium currents [3].

G BK Bradykinin (BK) Receptor BK Receptor BK->Receptor Gq Gq/11 Pathway Receptor->Gq Gi Gi/o Pathway Receptor->Gi LType L-type Ca²⁺ Channel Gq->LType NType N-type Ca²⁺ Channel Gi->NType Ca2 Local Ca²⁺ Microdomains (High Concentration) LType->Ca2 NType->Ca2 BAPTA 5,5'-Dinitro-BAPTA (Kd ~ 20 mM) Ca2->BAPTA Rapid Buffering Inhibition Inhibition of Downstream Ca²⁺ Signaling BAPTA->Inhibition

Fig 2: Mechanism of targeted Ca²⁺ signaling inhibition by 5,5'-Dinitro-BAPTA during BK stimulation.

Protocol 2: Whole-Cell Patch-Clamp Dialysis

Expertise Insight: Because the Kd​ of 5,5'-Dinitro-BAPTA is extremely high (~20 mM), it will not buffer resting Ca²⁺ (~100 nM), leaving basal synaptic transmission unaffected [4]. However, during a massive Ca²⁺ influx at the channel pore, the chelator rapidly binds Ca²⁺, effectively uncoupling the channel from downstream Ca²⁺-dependent inactivation mechanisms.

Step-by-Step Methodology:

  • ICS Preparation: Prepare a standard Intracellular Solution (ICS) containing: 120 mM CsCl (to block outward K⁺ currents), 10 mM HEPES, 3 mM Mg-ATP, and 0.1 mM Na-GTP. Adjust pH to 7.3 with CsOH.

  • Chelator Addition: Dissolve the lyophilized 5,5'-Dinitro-BAPTA free acid (from Protocol 1) into the ICS to achieve a final concentration of 9–10 mM.

  • Cell Dialysis: Establish a whole-cell patch-clamp configuration on the target cells (e.g., NG108-15 neurons). Maintain a holding potential of -90 mV.

  • Equilibration: Allow 5 to 10 minutes for the complete diffusion of the high-molecular-weight chelator from the patch pipette into the neuronal soma.

  • Stimulation & Recording: Apply the agonist (e.g., 1 µM Bradykinin) via a rapid perfusion system. Apply voltage-step commands (e.g., 50 ms steps) to isolate and record L-type and N-type calcium currents. Observe the slow depression of ICa,V​ caused by the targeted buffering of the local microdomain.

References

  • On the dissociation constants of BAPTA-type calcium buffers. Journal of Biological Chemistry / ResearchGate. Available at:[Link]

  • Three distinct G protein pathways mediate inhibition of neuronal calcium current by bradykinin. Journal of Neurophysiology. Available at:[Link]

  • Accumulation and extrusion of permeant Ca2+ chelators in attenuation of synaptic transmission at hippocampal CA1 neurons. Neuroscience / PubMed. Available at:[Link]

  • Fluorescent Fiber-Optic Calcium Sensor for Physiological Measurements. Analytical Chemistry. Available at:[Link]

Sources

Application

Preparation of calcium-free media using dinitro-BAPTA esters

Application Note: Preparation and Optimization of Calcium-Free Loading Media Using 5,5'-Dinitro-BAPTA AM Executive Summary & Theoretical Framework The precise modulation of intracellular calcium (Ca²⁺) signaling is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Optimization of Calcium-Free Loading Media Using 5,5'-Dinitro-BAPTA AM

Executive Summary & Theoretical Framework

The precise modulation of intracellular calcium (Ca²⁺) signaling is a cornerstone of neurobiology, cardiology, and drug development. While high-affinity chelators like standard BAPTA (Kd ~160 nM) are routinely used to clamp resting cytosolic calcium to near-zero levels, this approach can obliterate physiological signaling and induce cytotoxicity.

To address this, researchers utilize 5,5'-Dinitro-BAPTA AM , a membrane-permeant, low-affinity calcium chelator. The addition of two electron-withdrawing nitro groups to the BAPTA benzene rings drastically reduces the electron density of the chelating carboxylate groups, shifting its dissociation constant (Kd) to approximately 7.0–7.5 mM[1]. This unique property allows 5,5'-Dinitro-BAPTA to act as a highly specialized buffer: it ignores resting nanomolar calcium levels but rapidly attenuates massive, localized calcium transients (e.g., near voltage-gated calcium channels or ryanodine receptors)[2].

Preparing a calcium-free extracellular loading medium is a critical prerequisite for introducing this AM ester into cells. Loading in the presence of extracellular calcium can trigger artifactual Store-Operated Calcium Entry (SOCE) or capacitative influx as the intracellular buffering capacity shifts. This guide details the causality, formulation, and self-validating protocols required to prepare calcium-free media and successfully load 5,5'-Dinitro-BAPTA AM.

Physicochemical Properties & Quantitative Data

The selection of a BAPTA derivative is dictated by the spatial and temporal dynamics of the target calcium transient. The table below summarizes the quantitative differences between standard BAPTA and its halogenated/nitrated derivatives, highlighting why 5,5'-Dinitro-BAPTA is uniquely suited for high-concentration microdomains[1],[3].

Chelator DerivativeAromatic SubstituentsDissociation Constant (Kd) for Ca²⁺Primary Experimental Application
BAPTA None~160 - 220 nMClamping resting intracellular Ca²⁺ to near-zero levels
5,5'-Difluoro BAPTA 5,5'-di-F~270 nMModerate affinity buffering; ¹⁹F NMR structural studies
5,5'-Dibromo BAPTA 5,5'-di-Br~1.5 - 3.5 µMBuffering medium-sized Ca²⁺ transients
5,5'-Dinitro BAPTA 5,5'-di-NO₂~7.0 - 7.5 mMAttenuating massive, localized Ca²⁺ spikes; Low-affinity control

Mechanistic Insights: The Loading Pathway

To effectively utilize 5,5'-Dinitro-BAPTA AM, the ester must bypass the lipid bilayer and undergo enzymatic activation. The AM (acetoxymethyl) groups mask the polyanionic carboxylates, rendering the molecule highly lipophilic. Once inside the cytosol, endogenous esterases cleave the AM groups, trapping the active, low-affinity chelator inside the cell[1].

G Media Ca²⁺-Free Media + dn-BAPTA AM Membrane Plasma Membrane (Lipid Bilayer) Media->Membrane Passive Diffusion CytosolAM Intracellular dn-BAPTA AM Membrane->CytosolAM Active Trapped dn-BAPTA (Kd ≈ 7.5 mM) CytosolAM->Active Hydrolysis Esterase Endogenous Esterases Esterase->Active Catalysis

Intracellular loading and enzymatic activation pathway of 5,5'-Dinitro-BAPTA AM.

Experimental Protocols: Media Preparation & Cell Loading

The following methodology represents a self-validating system designed to maximize loading efficiency while preventing dye extrusion and premature hydrolysis.

A. Causality of Reagent Selection
  • Calcium-Free Base Saline (e.g., HBSS or ACSF without Ca²⁺): Prevents premature extracellular hydrolysis of the AM ester and eliminates compensatory calcium influx during the loading phase.

  • Pluronic F-127 (20% w/v in DMSO): 5,5'-Dinitro-BAPTA AM is highly hydrophobic. Pluronic acts as a non-ionic surfactant, forming micelles that disperse the ester evenly into the aqueous saline without compromising membrane integrity.

  • Probenecid (1.0 - 2.5 mM): Once the AM ester is cleaved, the active chelator is often recognized by organic anion transporters (OATs) and actively extruded from the cell. Probenecid competitively inhibits these transporters, ensuring the chelator accumulates to effective intracellular concentrations[4].

B. Workflow Visualization

Workflow Step1 1. Prepare Base Ca²⁺-Free Saline (e.g., HBSS, 0 mM Ca²⁺, 1 mM EGTA) Step4 4. Add Probenecid (1-2.5 mM) to Base Saline Step1->Step4 Step2 2. Reconstitute dn-BAPTA AM in Anhydrous DMSO (10 mM) Step3 3. Add Pluronic F-127 (20% w/v) to AM Stock (1:1 ratio) Step2->Step3 Step5 5. Disperse AM Mixture into Saline (Final Conc: 10-50 µM) Step3->Step5 Step4->Step5 Step6 6. Incubate Cells (30-60 min, 37°C) & Perform Ca²⁺-Free Wash Step5->Step6

Step-by-step workflow for formulating calcium-free loading media with dn-BAPTA AM.

C. Step-by-Step Methodology

Step 1: Preparation of the Base Calcium-Free Medium

  • Prepare a physiological saline solution (e.g., Tyrode's solution or HBSS) omitting CaCl₂.

  • Add 0.5 - 1.0 mM EGTA to chelate any trace heavy metals or residual calcium present in the water or salts.

  • Adjust the pH to 7.35 - 7.40.

Step 2: Reconstitution of 5,5'-Dinitro-BAPTA AM

  • Allow the vial of 5,5'-Dinitro-BAPTA AM to equilibrate to room temperature before opening to prevent condensation, which causes premature hydrolysis.

  • Dissolve the lyophilized powder in high-quality, anhydrous DMSO to create a 10 mM stock solution.

  • Critical Step: Mix the 10 mM stock 1:1 (v/v) with a 20% (w/v) Pluronic F-127 solution. Vortex vigorously for 30 seconds.

Step 3: Formulation of the Loading Media

  • To the Base Calcium-Free Medium (from Step 1), add Probenecid to a final concentration of 1.0 mM[4]. (Note: Probenecid requires dissolution in 1M NaOH prior to buffering into the saline).

  • Slowly pipette the DMSO/Pluronic/AM ester mixture into the stirring Calcium-Free Medium to achieve a final working concentration of 10 µM to 50 µM[3].

  • Protect the formulated media from light.

Step 4: Cell Incubation and De-esterification

  • Aspirate the culture media from the cells and wash twice with the Base Calcium-Free Medium.

  • Apply the formulated Loading Media to the cells. Incubate at 37°C for 30 to 60 minutes.

  • Wash Phase: Remove the loading media and wash the cells three times with fresh Calcium-Free Medium (containing Probenecid but lacking the AM ester).

  • De-esterification Phase: Incubate the cells in the final wash medium for an additional 20–30 minutes at 37°C. This allows intracellular esterases adequate time to completely cleave the remaining AM groups, fully activating the chelator[1].

D. System Validation Protocol

To validate successful loading without disrupting the cell, perform a parallel loading of a high-affinity fluorescent calcium indicator (e.g., Fluo-4 AM). Following de-esterification, stimulate the cells with a calcium ionophore (e.g., Ionomycin) in a calcium-containing buffer.

  • Expected Result: Cells successfully loaded with 5,5'-Dinitro-BAPTA will show an unaltered resting baseline fluorescence, but the peak amplitude of the ionomycin-induced massive calcium transient will be significantly blunted compared to unloaded controls.

References

  • BenchChem. "5,5'-Dinitro BAPTA AM - An In-depth Technical Guide to 5,5'-Dinitro BAPTA AM: A Low-Affinity Ca2+ Chelator." benchchem.com. 1

  • Ouanounou, A., et al. "Accumulation and extrusion of permeant Ca2+ chelators in attenuation of synaptic transmission at hippocampal CA1 neurons." PubMed, nih.gov.4

  • Tonkikh, A., et al. "Differential Modulation of Synaptic Transmission by Calcium Chelators in Young and Aged Hippocampal CA1 Neurons." PMC, nih.gov. 3

  • Shannon, T. R., et al. "Luminal Ca2+ Controls Termination and Refractory Behavior of Ca2+-Induced Ca2+ Release in Cardiac Myocytes." Circulation Research, ahajournals.org. 2

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 5,5'-Dinitro-BAPTA-tetramethyl Ester in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly hydrophobic calcium chelator precursors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly hydrophobic calcium chelator precursors.

5,5'-Dinitro-BAPTA-tetramethyl Ester (CAS: 125367-35-3) is a critical intermediate used in the synthesis of specialized two-photon fluorescent probes and low-affinity intracellular calcium chelators[1][2]. However, its unique chemical structure makes it notoriously stubborn to dissolve. Below is our comprehensive, causality-driven troubleshooting guide to ensure your stock solutions are accurate, stable, and ready for downstream applications.

Part 1: The Chemistry of the Problem (Causality & Mechanism)

To troubleshoot effectively, we must first understand why this compound resists dissolution.

  • Loss of Ionizability: The esterification of the four carboxylic acid groups with tetramethyl groups completely removes the molecule's ability to ionize, rendering it highly lipophilic.

  • High Lattice Energy: The addition of the 5,5'-dinitro groups introduces strong electron-withdrawing properties and highly planar aromatic surfaces. This promotes intense intermolecular π−π stacking in its solid crystalline form.

  • Moisture Sensitivity: Because of this high lattice energy, the solvent (DMSO) must perfectly solvate the hydrophobic domains. Even trace amounts of atmospheric water (>0.1%) in standard laboratory DMSO will alter the solvent's dielectric constant, triggering the hydrophobic effect and causing immediate micro-precipitation[3].

Part 2: Troubleshooting FAQs

Q1: My 5,5'-Dinitro-BAPTA-tetramethyl Ester is forming a cloudy suspension in DMSO. What is going wrong? A: This is the hallmark of water contamination in your solvent. DMSO is highly hygroscopic. If your DMSO bottle has been opened multiple times on the benchtop, it has absorbed atmospheric moisture. The lipophilic tetramethyl ester cannot remain solvated in the presence of water. Solution: Always use a fresh ampoule of anhydrous DMSO (≥99.9% purity) stored under an inert gas (Argon or Nitrogen)[3].

Q2: I am using anhydrous DMSO, but the solid still won't dissolve at 10 mM. Should I add a different solvent? A: Do not add co-solvents like water or PBS at this stage, as it will irreversibly crash the compound out of solution. The high lattice energy of the dinitro-aromatic rings requires kinetic energy to break. Solution: Tightly seal the tube, incubate it in a water bath at 40°C to 50°C for 10–15 minutes, and apply intermittent bath sonication. The thermal energy disrupts the crystal lattice, allowing the anhydrous DMSO to intercalate and solvate the molecules[3].

Q3: My DMSO stock is perfectly clear, but when I dilute it into my aqueous assay buffer, it precipitates immediately. How do I prevent this? A: Direct dilution of a highly hydrophobic ester into a high-dielectric aqueous buffer causes immediate aggregation. You must use a non-ionic surfactant to create a micellar dispersion. Solution: Pre-mix your DMSO stock with Pluronic F-127 (a non-ionic, amphiphilic block copolymer) before introducing it to the aqueous buffer. Pluronic F-127 encapsulates the hydrophobic BAPTA ester within its hydrophobic core while its hydrophilic tails maintain solubility in the aqueous phase[3][4].

Part 3: Quantitative Data & Specifications

To ensure reproducibility, adhere to the following validated physicochemical parameters when handling this compound.

ParameterSpecification / RecommendationMechanistic Rationale
Molecular Weight 622.5 g/mol [1]Required for accurate molarity calculations.
Max Stock Concentration 10 mM to 20 mMExceeding 20 mM risks spontaneous nucleation and precipitation upon storage.
Optimal Solvent Anhydrous DMSO (≥99.9%)Prevents moisture-induced hydrophobic aggregation.
Aqueous Surfactant 0.02% - 0.04% Pluronic F-127[3]Forms stable micelles for aqueous dispersion without lysing cell membranes.
Storage Conditions -20°C, desiccated, darkPrevents spontaneous hydrolysis of the tetramethyl esters by trace moisture.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock

This protocol includes a self-validation step to ensure the true concentration matches your calculated concentration.

  • Equilibration: Allow the vial of 5,5'-Dinitro-BAPTA-tetramethyl Ester to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO directly to the vial. (e.g., For 1 mg of powder, add ~160.6 µL of DMSO to achieve a 10 mM stock).

  • Thermal Sonication: Seal the vial and place it in a 40°C sonicating water bath for 15 minutes. Vortex every 5 minutes.

  • Validation (The Centrifuge Test): To confirm complete dissolution, transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 2 minutes.

    • Pass: No pellet is visible. The solution is optically clear.

    • Fail: A microscopic white pellet appears at the tip. Your effective concentration is lower than 10 mM. Repeat step 3.

  • Storage: Aliquot the clear solution into single-use opaque tubes, purge the headspace with Argon gas, and store at -20°C.

Protocol B: Aqueous Dilution using Pluronic F-127
  • Surfactant Priming: Mix 1 µL of your 10 mM DMSO stock with 1 µL of 20% (w/v) Pluronic F-127 in DMSO[4]. Pipette vigorously to ensure the surfactant coats the hydrophobic molecules.

  • Aqueous Integration: Rapidly inject this 2 µL mixture into 1 mL of your vigorously vortexing aqueous buffer (e.g., HBSS or PBS). Causality: Rapid dispersion prevents localized high concentrations of the ester, forcing it into the Pluronic micelles rather than allowing it to self-aggregate.

  • Validation: The final working solution (10 µM) should be completely transparent with no turbidity when held against a light source.

Part 5: Diagnostic & Mechanistic Visualizations

TroubleshootingWorkflow Start Start: Dissolve 5,5'-Dinitro-BAPTA Tetramethyl Ester CheckSolvent Add Anhydrous DMSO (Water <0.01%) Start->CheckSolvent Heating Incubate at 40-50°C & Sonicate (15 min) CheckSolvent->Heating Centrifuge Centrifuge at 10,000 x g (Self-Validation Step) Heating->Centrifuge CheckClear Is a microscopic pellet visible? Centrifuge->CheckClear Success Success: True 10 mM Stock Aliquot, Argon Purge, Store -20°C CheckClear->Success No (Clear) Fail Incomplete Dissolution: Check DMSO age or increase sonication time CheckClear->Fail Yes (Pellet) Fail->Heating Retry

Workflow for troubleshooting the dissolution of 5,5'-Dinitro-BAPTA-tetramethyl Ester in DMSO.

MicelleMechanism Hydrophobic Highly Hydrophobic Tetramethyl Ester Aqueous Aqueous Buffer (High Dielectric) Hydrophobic->Aqueous Direct Dilution Pluronic Pluronic F-127 (Amphiphilic Surfactant) Hydrophobic->Pluronic Pre-mix in DMSO Precipitation Aggregation & Precipitation Aqueous->Precipitation Hydrophobic Effect Micelle Micellar Encapsulation (Stable Dispersion) Pluronic->Micelle Rapid Dilution into Aqueous Assay Downstream Assay (e.g. Cleavage/Binding) Micelle->Assay Stable Delivery

Mechanistic pathway of Pluronic F-127 preventing aggregation of hydrophobic BAPTA esters.

References

  • PubChem. "5,5'-Dinitro-BAPTA-tetramethyl Ester | C26H30N4O14 | CID 71777194". National Institutes of Health. Available at:[Link]

Sources

Optimization

Optimizing cell incubation time for 5,5'-Dinitro-BAPTA-tetramethyl Ester loading

Technical Support Center: Optimizing 5,5'-Dinitro-BAPTA AM Loading Protocols Overview 5,5'-Dinitro-BAPTA is a specialized, low-affinity calcium chelator ( Kd​≈20,000 nM)[1]. Unlike standard high-affinity BAPTA ( Kd​≈160...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 5,5'-Dinitro-BAPTA AM Loading Protocols

Overview 5,5'-Dinitro-BAPTA is a specialized, low-affinity calcium chelator ( Kd​≈20,000 nM)[1]. Unlike standard high-affinity BAPTA ( Kd​≈160 nM), which blunts global cytosolic calcium transients, 5,5'-Dinitro-BAPTA is uniquely suited for buffering localized, high-calcium microdomains—such as those immediately adjacent to open voltage-gated calcium channels[1][2]. Loading this chelator into living cells via its acetoxymethyl (AM) ester derivative requires precise optimization of your incubation time. Improper timing leads to incomplete hydrolysis, subcellular compartmentalization, or active extrusion of the dye[3][4].

Diagnostic Workflow: AM Ester Loading Pathways

AMLoading N1 5,5'-Dinitro-BAPTA AM (Extracellular Space) N2 Plasma Membrane Permeation N1->N2 Pluronic F-127 + DMSO N3 Intracellular Esterase Hydrolysis N2->N3 Lipophilic Diffusion N4 Active Chelator Trapped (Optimal Loading) N3->N4 30-45 min @ 37°C + Wash Step N5 Subcellular Compartmentalization (Over-incubation) N3->N5 >60 min or Incomplete Cleavage N6 MDR Efflux Pump Extrusion (Under-incubation) N3->N6 Active Transport (Prevent w/ Probenecid)

Mechanism of 5,5'-Dinitro-BAPTA AM loading, hydrolysis, and potential failure pathways.

Troubleshooting & FAQs

Q1: Why is my 5,5'-Dinitro-BAPTA AM loading inefficient despite a standard 30-minute incubation? Expertise & Causality: AM esters are highly lipophilic and inherently prone to precipitation in aqueous physiological buffers before they can partition into the plasma membrane[4]. Furthermore, because of its low calcium affinity, 5,5'-Dinitro-BAPTA AM requires a higher working concentration (10–30 µM) than higher-affinity chelators, exacerbating solubility issues[1]. Solution: Always pre-dissolve the AM ester in anhydrous DMSO and use Pluronic F-127 (a non-ionic surfactant) to disperse the chelator into micelles[5]. Keep the final DMSO concentration ≤0.25% to preserve cell viability and functional integrity[6][7].

Q2: How do I prevent subcellular compartmentalization of the chelator during longer incubation times? Expertise & Causality: Compartmentalization artifacts occur when incompletely hydrolyzed AM esters—which retain their lipophilic nature—partition into the lipid bilayers of organelles like the endoplasmic reticulum (ER) or mitochondria[4]. This is driven by low cytosolic esterase activity, high extracellular probe concentrations, or excessively long incubation times (>60 minutes)[4]. Solution: Implement a two-step loading protocol. First, load the cells at room temperature (20–25°C) for 30 minutes to slow down organelle sequestration. Second, perform a critical "de-esterification" step: wash away the extracellular dye, then incubate the cells in fresh, dye-free buffer at 37°C for an additional 15–30 minutes[3]. This allows intracellular esterases to complete the hydrolysis without continuous dye influx[3].

Q3: My cells are extruding the chelator before esterase cleavage is complete. How can I retain it? Expertise & Causality: Many cell lines express multidrug resistance (MDR) proteins and organic anion transporters (e.g., P-glycoprotein, MRP1) that actively recognize and pump out partially cleaved AM esters or the fully polyanionic chelator[8]. Solution: Add 1–2.5 mM Probenecid, a broad-spectrum inhibitor of organic anion transporters, to both the initial loading buffer and the subsequent wash buffers[8][9]. Note that Probenecid requires pH adjustment (using NaOH) during stock preparation to ensure solubility[9].

Quantitative Data: BAPTA Derivative Comparison

To optimize your experimental design, it is critical to match the chelator's dissociation constant ( Kd​ ) and loading parameters to your biological question.

Chelator Kd​ for Ca 2+ (nM)Typical Loading Conc. (µM)Optimal Incubation TimePrimary Application
BAPTA AM ~1605 – 1030 minGlobal cytosolic Ca 2+ buffering[1][3]
5,5'-Difluoro-BAPTA AM ~70010 – 2030 – 45 minIntermediate Ca 2+ buffering[1]
5,5'-Dinitro-BAPTA AM ~20,00010 – 3045 – 60 min*High-Ca 2+ microdomain buffering[1][2]

*Timeframe includes a mandatory 15-30 minute dye-free de-esterification wash step[3].

Self-Validating Experimental Protocol: 5,5'-Dinitro-BAPTA AM Loading

This methodology establishes a self-validating system to ensure optimal intracellular trapping and functional buffering.

Step 1: Reagent Preparation

  • Reconstitute 5,5'-Dinitro-BAPTA AM in high-quality, anhydrous DMSO to create a 10 mM stock.

  • Mix 1 µL of the 10 mM stock with 1 µL of 20% (w/v) Pluronic F-127 in DMSO[5][6].

  • Disperse this mixture into 1 mL of warm physiological buffer (e.g., HBSS) to achieve a final concentration of 10 µM AM ester and ≤0.2% DMSO[7]. Add 1 mM Probenecid if working with highly extrusive cell lines[8][9].

Step 2: Cell Incubation (Loading Phase)

  • Aspirate the culture media and apply the loading solution to the cells.

  • Incubate for 30 minutes at room temperature (22°C) in the dark. Rationale: Lower temperatures favor cytosolic retention over organelle compartmentalization, as lipophilic partitioning into the ER is temperature-dependent[4].

Step 3: Wash and De-esterification (Cleavage Phase)

  • Remove the loading solution completely.

  • Wash the cells twice with warm (37°C) HBSS containing 1 mM Probenecid[9].

  • Incubate the cells in the warm HBSS for an additional 20 minutes at 37°C. Rationale: This crucial step allows intracellular esterases to fully cleave the AM groups, trapping the active, membrane-impermeant 5,5'-Dinitro-BAPTA inside the cytosol without adding more extracellular background[3].

Step 4: Functional Validation

  • To validate successful loading, co-load a parallel well with a high-affinity fluorescent calcium indicator (e.g., Fluo-4 AM) using the same protocol[10].

  • Stimulate the cells with a calcium ionophore (e.g., Ionomycin)[11].

  • Cells successfully loaded with 5,5'-Dinitro-BAPTA will show a delayed or blunted peak fluorescence compared to unloaded controls, confirming active intracellular buffering[1].

References[3] Title: The Calcium Chelator BAPTA and its Derivatives: A Technical Guide for Researchers | Source: Benchchem | URL:Link[4] Title: Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes | Source: PubMed/NIH | URL:Link[6] Title: Improving AM ester calcium dye loading efficiency | Source: PubMed/NIH | URL:Link[1] Title: Impact of Cytoplasmic Calcium Buffering on the Spatial and Temporal Characteristics of Intercellular Calcium Signals in Astrocytes | Source: PMC/NIH | URL:Link[5] Title: BAPTA Ca2+ Indicators | Source: Interchim | URL:Link[9] Title: Differential Modulation of Synaptic Transmission by Calcium Chelators in Young and Aged Hippocampal CA1 Neurons | Source: PMC/NIH | URL:Link[2] Title: Effects of extracellular Ca2+ concentration on hair-bundle stiffness and gating-spring integrity in hair cells | Source: PNAS | URL:Link[7] Title: Improving AM ester calcium dye loading efficiency | Source: United Arab Emirates University | URL:Link[8] Title: Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Source: Thermo Fisher Scientific | URL:Link[10] Title: Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studies | Source: ResearchGate | URL:Link[11] Title: Measurement of Intracellular Ions by Flow Cytometry | Source: ResearchGate | URL:Link

Sources

Troubleshooting

Minimizing cytotoxicity during 5,5'-Dinitro-BAPTA-tetramethyl Ester treatment

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing viability issues when using acetoxymethyl (AM) ester derivatives of calcium chelators.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing viability issues when using acetoxymethyl (AM) ester derivatives of calcium chelators.

5,5'-Dinitro-BAPTA is a highly specialized tool. Unlike standard BAPTA, it possesses a very low calcium affinity (Kd ~6 mM)[1], making it ideal for buffering massive local Ca²⁺ microdomains without perturbing resting global Ca²⁺ levels. However, loading its cell-permeable AM ester form presents significant cytotoxic risks. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure experimental integrity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My cells exhibit rapid morphological changes (blebbing) and death within 30 minutes of loading 5,5'-Dinitro-BAPTA-AM. What is the primary cause? A1: The primary culprit is acute formaldehyde toxicity, not the chelation of calcium itself. To make 5,5'-Dinitro-BAPTA membrane-permeable, it is conjugated to four acetoxymethyl (AM) groups. Once inside the cell, endogenous esterases cleave these groups to trap the active chelator intracellularly. The hydrolysis of one mole of BAPTA-AM yields four moles of formaldehyde and four moles of acetic acid[2]. Excessive accumulation of formaldehyde induces reactive oxygen species (ROS) generation, protein cross-linking, and apoptosis[3]. Causality & Solution: If you load at high concentrations (e.g., >20 µM) without a recovery phase, the esterase cleavage rate outpaces the cell's ability to clear formaldehyde. You must implement a 20-30 minute "de-esterification and recovery" wash step in a dye-free buffer to allow formaldehyde to diffuse out of the cell before beginning your assay.

Q2: I am observing a significant drop in intracellular pH (acidification) during the loading phase. How can I prevent this? A2: As mentioned, the cleavage of the AM ester also releases four moles of acetic acid per mole of chelator[2]. In weakly buffered media, this massive proton load overwhelms the cell's Na⁺/H⁺ exchangers, leading to severe intracellular acidification, which can independently trigger cell death or artifactual signaling. Causality & Solution: Always perform AM ester loading in a strongly buffered physiological saline solution (e.g., containing 20-25 mM HEPES, pH 7.4) rather than standard unbuffered culture media.

Q3: My cells survive, but the chelator fails to buffer the Ca²⁺ microdomains effectively, and I see punctate fluorescence when using a tracer. Why? A3: This indicates compartmentalization. If 5,5'-Dinitro-BAPTA-AM is loaded at 37°C, endocytosis and organelle sequestration outcompete cytosolic esterase cleavage. The AM ester becomes trapped and cleaved inside the endoplasmic reticulum or mitochondria, causing localized organelle toxicity while leaving the cytosol unbuffered. Causality & Solution: Load the cells at Room Temperature (20–25°C). Lower temperatures inhibit endocytosis and organelle sequestration, allowing the AM ester to remain in the cytosol where it is properly cleaved by cytosolic esterases.

Section 2: Quantitative Data & Chelator Comparison

Understanding the byproduct load of your chosen chelator is critical for minimizing cytotoxicity.

ChelatorCa²⁺ Affinity (Kd)AM Ester GroupsFormaldehyde Yield (per mole)Primary Application
BAPTA ~160 nM44 molesGlobal cytosolic Ca²⁺ buffering
5,5'-Dinitro-BAPTA ~6 mM[1]44 molesBuffering high-Ca²⁺ microdomains
EGTA ~150 nM44 molesSlow Ca²⁺ buffering / Extracellular chelation[4]

Section 3: Visualizing the Toxicity Pathway

ToxicityPathway Extracellular 5,5'-Dinitro-BAPTA-AM (Extracellular Space) Membrane Passive Membrane Diffusion Extracellular->Membrane Intracellular Intracellular AM Ester Membrane->Intracellular Esterase Endogenous Esterase Cleavage Intracellular->Esterase ActiveChelator Active 5,5'-Dinitro-BAPTA (Kd ~6 mM) Esterase->ActiveChelator Chelation Formaldehyde Formaldehyde (4 Moles) Toxic Byproduct Esterase->Formaldehyde Cleavage AceticAcid Acetic Acid (4 Moles) Acidic Byproduct Esterase->AceticAcid Cleavage ToxApoptosis ROS Generation & Apoptosis Formaldehyde->ToxApoptosis Toxicity ToxAcid Intracellular Acidification (pH Drop) AceticAcid->ToxAcid Toxicity

Mechanism of 5,5'-Dinitro-BAPTA-AM intracellular cleavage and resulting cytotoxicity pathways.

Section 4: Optimized Step-by-Step Protocol (Self-Validating System)

Objective: Load 5,5'-Dinitro-BAPTA-AM while minimizing formaldehyde/acetic acid toxicity and preventing organelle compartmentalization.

Step 1: Reconstitution

  • Dissolve 5,5'-Dinitro-BAPTA-AM in high-quality, anhydrous DMSO to a stock concentration of 10 mM. Causality: Water contamination in DMSO causes premature hydrolysis of the AM ester, rendering it membrane-impermeable and useless.

Step 2: Buffer Preparation

  • Prepare a loading buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 0.02% Pluronic F-127. Causality: HEPES neutralizes the acetic acid byproduct. Pluronic F-127, a non-ionic surfactant, disperses the highly hydrophobic dinitro-derivative, preventing precipitation and allowing you to use a lower, less toxic nominal concentration.

Step 3: Loading Phase

  • Dilute the stock to a final concentration of 10–20 µM in the loading buffer.

  • Incubate cells at Room Temperature (20–25°C) for 30–45 minutes in the dark. Causality: Room temperature prevents vesicular compartmentalization of the dye into mitochondria/ER, ensuring purely cytosolic localization.

Step 4: De-esterification and Recovery (Critical Step)

  • Remove the loading buffer and wash the cells 3 times with warm (37°C) HBSS + HEPES.

  • Incubate the cells in dye-free buffer at 37°C for 20–30 minutes before starting the experiment. Causality: This provides the necessary time for intracellular esterases to complete the cleavage process and, crucially, allows the toxic formaldehyde byproduct to diffuse out of the cells and be washed away[2],[3].

Sources

Optimization

Addressing incomplete intracellular cleavage of BAPTA tetramethyl esters

Technical Support Center: Resolving Incomplete Intracellular Cleavage of BAPTA-AM Diagnostic Overview BAPTA-AM is a highly selective, cell-permeable calcium chelator utilized extensively to clamp intracellular calcium ([...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Incomplete Intracellular Cleavage of BAPTA-AM

Diagnostic Overview

BAPTA-AM is a highly selective, cell-permeable calcium chelator utilized extensively to clamp intracellular calcium ([Ca²⁺]i) levels[1]. The acetoxymethyl (AM) ester modification masks the carboxylate groups of BAPTA, rendering the molecule lipophilic enough to passively diffuse across the plasma membrane. Once inside the cell, endogenous non-specific esterases must sequentially hydrolyze the four AM ester bonds to trap the active, membrane-impermeant BAPTA molecule in the cytosol[2].

However, incomplete cleavage is a pervasive artifact. Partially hydrolyzed intermediates lack the necessary calcium affinity, contribute to cellular toxicity, and generate unpredictable experimental data[3]. This guide provides the mechanistic causality and field-proven protocols required to troubleshoot and optimize BAPTA-AM loading.

Mechanistic FAQs: Understanding the Causality of Cleavage Failures

Q1: My cells show poor calcium buffering despite loading with high concentrations of BAPTA-AM. Is the dye failing to enter the cells? A: Counterintuitively, high concentrations often exacerbate the problem rather than solving it. The hydrolysis of BAPTA-AM relies entirely on the catalytic capacity of intracellular esterases[2]. If the intracellular concentration of BAPTA-AM exceeds this capacity, the enzymes become saturated, leading to an accumulation of partially cleaved, inactive intermediates[4]. Furthermore, highly concentrated lipophilic AM esters tend to precipitate in aqueous buffers or become sequestered into lipid-rich organelles (compartmentalization) before cytosolic esterases can act on them[4]. Solution: Lower the BAPTA-AM concentration and utilize a non-ionic dispersing agent to ensure uniform, monomeric delivery.

Q2: Why is a "De-esterification" phase necessary, and how does it prevent incomplete cleavage? A: The cleavage of four AM groups per BAPTA molecule is a sequential, multi-step enzymatic reaction. If you begin your calcium assay immediately after the initial loading incubation, a significant fraction of the intracellular pool will still be in intermediate, partially esterified states[3]. A de-esterification phase—washing away extracellular dye and incubating the cells in a dye-free physiological buffer—removes the continuous influx of new substrate. This allows the intracellular esterases the necessary time to "catch up" and drive the hydrolysis of existing intermediates to completion[4].

Q3: I am losing my loaded BAPTA over time. Does incomplete cleavage trigger dye extrusion? A: Yes. Partially cleaved AM esters and fully cleaved BAPTA are recognized as foreign organic anions by multidrug resistance (MDR) proteins and organic anion transporters (OATs)[5]. These transporters actively pump the chelator out of the cell before it can effectively buffer calcium. To prevent this, Probenecid, a broad-spectrum OAT inhibitor, must be added to both the loading and de-esterification buffers[5].

G Ext Extracellular BAPTA-AM (Hydrophobic, Inactive) IntraAM Intracellular BAPTA-AM (Trapped in Cytosol) Ext->IntraAM Passive Diffusion Esterase Endogenous Esterases (Hydrolysis) IntraAM->Esterase Substrate Binding Partial Partially Cleaved Intermediates (Toxic, Poor Ca2+ Affinity) Esterase->Partial Incomplete Hydrolysis BAPTA Fully Cleaved BAPTA (Active Chelator) Esterase->BAPTA Complete Hydrolysis Partial->BAPTA Prolonged Incubation (De-esterification) Buffer Effective Ca2+ Buffering BAPTA->Buffer Chelation

Enzymatic pathway of BAPTA-AM hydrolysis and the bottleneck of incomplete cleavage.

Quantitative Optimization Parameters

To establish a self-validating loading system, the following parameters must be strictly controlled to balance dye influx with esterase kinetics.

ParameterRecommended RangeMechanistic Rationale
BAPTA-AM Concentration 1 - 10 µMPrevents esterase saturation and limits organelle compartmentalization[4].
Pluronic F-127 0.02% - 0.1% (w/v)Forms micelles to solubilize hydrophobic AM esters in aqueous buffers[6].
Probenecid 1.0 - 2.5 mMInhibits organic anion transporters (OATs) to prevent chelator extrusion[7].
Loading Incubation 30 - 60 min @ 37°CProvides sufficient time for passive diffusion and initial hydrolysis[4].
De-esterification Phase 20 - 30 min @ 37°CAllows esterases to fully cleave intermediate species without new substrate influx[4].

Self-Validating Experimental Protocol: Optimized BAPTA-AM Loading

Note: This protocol is designed as a self-validating system. By incorporating a dedicated de-esterification step and transporter inhibition, researchers can isolate esterase kinetics from dye extrusion variables, ensuring that any failure in calcium buffering is definitively linked to the biology of the cell rather than a methodological artifact.

Workflow Step1 1. Prepare Working Solution (BAPTA-AM + F-127 + Probenecid) Step2 2. Cell Incubation (30-60 min @ 37°C) Step1->Step2 Step3 3. Wash Cells (Remove extracellular dye) Step2->Step3 Step4 4. De-esterification Phase (30 min in dye-free buffer) Step3->Step4 Step5 5. Experimental Assay (Ca2+ clamping/imaging) Step4->Step5

Standardized workflow for BAPTA-AM loading, washing, and de-esterification.

Step 1: Preparation of Reagents

  • Dissolve BAPTA-AM in high-quality, anhydrous DMSO to create a 1-5 mM stock solution. Self-validation check: Ensure the DMSO is strictly anhydrous. Moisture causes premature, extracellular hydrolysis of the AM esters, rendering the molecule membrane-impermeant before it even touches the cells.

  • Prepare a 20% (w/v) Pluronic F-127 stock in DMSO. Heating to 40°C may be required to fully dissolve the surfactant[6].

  • Prepare a 250 mM Probenecid stock in 1 M NaOH, then carefully adjust the pH to 7.4 using HCl[4].

Step 2: Formulation of the Loading Buffer

  • Mix equal volumes of the BAPTA-AM stock and Pluronic F-127 stock in a microcentrifuge tube immediately before use[6].

  • Disperse this mixture into a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to achieve a final BAPTA-AM concentration of 5 µM and a Pluronic F-127 concentration of ~0.04%[4].

  • Add the Probenecid stock to achieve a final concentration of 1-2.5 mM[7].

Step 3: Cell Loading Incubation

  • Aspirate the culture medium and wash the adherent cells once with pre-warmed HBSS.

  • Apply the formulated BAPTA-AM Loading Buffer to the cells.

  • Incubate in the dark at 37°C for 30 to 60 minutes[4]. Mechanistic note: 37°C is critical. Intracellular esterase activity is highly temperature-dependent; loading at room temperature will severely stunt the cleavage kinetics.

Step 4: The De-esterification Phase (Critical Step)

  • Remove the loading buffer to halt the influx of unhydrolyzed BAPTA-AM.

  • Wash the cells 2-3 times with warm, dye-free HBSS containing 1-2.5 mM Probenecid[4].

  • Incubate the cells in this dye-free buffer for an additional 30 minutes at 37°C. Self-validation check: This period ensures that any partially cleaved intermediates are fully converted into the active, calcium-chelating BAPTA form, eliminating background artifacts.

Step 5: Experimental Execution

  • Proceed immediately with downstream calcium clamping, stimulation, or imaging assays.

References

  • Impact of Cytoplasmic Calcium Buffering on the Spatial and Temporal Characteristics of Intercellular Calcium Signals in Astrocytes. Journal of Neuroscience. URL: [Link]

  • Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies. PMC - National Institutes of Health. URL: [Link]

  • Pluronic F-127 Product Information. Molecular Probes / UCSD. URL: [Link]

  • A kinetic fluorescence assay reveals unusual features of Ca ++ uptake in Plasmodium falciparum-infected erythrocytes. SciSpace. URL: [Link]

Sources

Troubleshooting

Reducing background noise in fluorescence assays with dinitro-BAPTA

Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Assays using 5,5'-Dinitro-BAPTA Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers st...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Assays using 5,5'-Dinitro-BAPTA

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise ratios (SNR) in intracellular calcium ( Ca2+ ) assays. While high-affinity chelators like standard BAPTA or EGTA are excellent for obliterating Ca2+ signals entirely, they are counterproductive when you need to preserve physiological transients while reducing background noise.

This is where 5,5'-dinitro-BAPTA —a low-affinity chelator with unique optical properties—becomes an invaluable tool 1[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your fluorescence assays.

Mechanistic Insights: The Causality of Noise Reduction

To effectively troubleshoot your assays, we must first understand the causality behind the reagent. 5,5'-dinitro-BAPTA reduces assay noise via two distinct mechanisms:

  • Low-Affinity Chemical Buffering: The electron-withdrawing nitro groups drastically reduce the electron density on the carboxylate chelating groups. This raises the dissociation constant ( Kd​ ) from ~160 nM (standard BAPTA) to approximately 7.5 mM 2[2]. Consequently, it does not buffer resting cytosolic Ca2+ (~100 nM), but it dampens stochastic, high-concentration Ca2+ microdomains that contribute to baseline noise. This allows large, physiological macroscopic transients to be recorded without signal obliteration 3[3].

  • Optical Quenching (Inner Filter Effect): Unlike standard BAPTA, the dinitro derivative is strongly colored, absorbing light in the 400-430 nm range 4[4]. When co-loaded with UV/violet-excited fluorophores (e.g., Fura-2), it acts as an intracellular optical filter. It quenches out-of-focus background fluorescence and autofluorescence via competitive absorption, effectively "cleaning" the optical window.

Data Presentation: Physicochemical Properties

Table 1: Comparison of BAPTA Derivatives for Assay Optimization

Chelator Kd​ for Ca2+ Primary ApplicationOptical Properties
BAPTA ~160 nMComplete block of Ca2+ transientsOptically transparent in visible
5,5'-Dimethyl-BAPTA ~40 nMClamping resting Ca2+ at very low levelsOptically transparent in visible
5,5'-Dinitro-BAPTA ~7.5 mMDampening high-concentration noise / microdomainsStrong absorbance peak ~430 nm

Troubleshooting Guide: Resolving High Background Noise

Scenario 1: Persistently High Baseline Fluorescence

  • Cause: Incomplete hydrolysis of the AM (acetoxymethyl) ester form. Unhydrolyzed, lipophilic dye remains trapped in organelle membranes, creating a high, unresponsive fluorescent background 1[1].

  • Solution: Implement a self-validating wash and de-esterification protocol.

    • Action: After the initial 30-minute loading phase, remove the loading buffer. Add fresh, dye-free buffer containing an anion transport inhibitor (e.g., Probenecid) and incubate for an additional 20-30 minutes at 37°C.

    • Validation: The baseline fluorescence should drop significantly and shift from a punctate (organellar) pattern to a smooth, diffuse cytosolic distribution.

Scenario 2: Complete Loss of Physiological Ca2+ Transients

  • Cause: Overloading of 5,5'-dinitro-BAPTA. While it has a low affinity, excessive intracellular accumulation crosses the threshold from "noise dampening" to "signal obliteration" 3[3].

  • Solution: Titrate the chelator concentration.

    • Action: Reduce the loading concentration of 5,5'-dinitro-BAPTA AM from 30 µM to 5-10 µM.

    • Causality: Titration ensures the buffering capacity is just enough to handle localized noise without outcompeting the fluorescent sensor for macroscopic Ca2+ waves.

Experimental Protocol: Self-Validating Co-Loading Methodology

This protocol is designed as a closed-loop system; Step 4 ensures the chelator is actively buffering without compromising cell viability or sensor function.

  • Preparation of Loading Buffer: Dissolve 5,5'-dinitro-BAPTA AM and your chosen fluorescent indicator (e.g., Fura-2 AM) in anhydrous DMSO to a stock concentration of 1-5 mM.

  • Pluronic Dispersion: Mix the DMSO stock 1:1 with Pluronic F-127 (20% w/v in DMSO) to facilitate micellar dispersion and prevent dye precipitation in aqueous media.

  • Cell Incubation: Dilute the mixture into physiological saline (e.g., HBSS with 20 mM HEPES) to a final concentration of 10 µM 5,5'-dinitro-BAPTA AM and 2 µM Fura-2 AM. Incubate cells for 30-45 minutes at 37°C in the dark.

  • De-esterification & Validation: Wash cells 3x with dye-free HBSS. Incubate for 20-30 minutes at 37°C to allow complete cleavage by cytosolic esterases1[1].

    • Validation Check: Apply a mild ionomycin pulse (0.5 µM) at the end of your imaging session. A robust fluorescence spike confirms that the indicator is functional, the cell is viable, and the cytoplasm is not over-buffered.

Pathway & Workflow Visualizations

TroubleshootingWorkflow Start High Background Noise Observed CheckHydrolysis Check AM Ester Hydrolysis Start->CheckHydrolysis AddWash Add 20-min Wash & De-esterification Step CheckHydrolysis->AddWash Incomplete CheckConc Titrate Chelator Concentration CheckHydrolysis->CheckConc Complete Success Optimized SNR AddWash->Success ReduceConc Reduce to 5-10 µM CheckConc->ReduceConc Overloaded CheckOptical Assess Optical Quenching CheckConc->CheckOptical Normal ReduceConc->Success ChangeEx Shift Excitation Wavelength Away from 430 nm CheckOptical->ChangeEx Overlap ChangeEx->Success

Logical workflow for troubleshooting high background noise with 5,5'-dinitro-BAPTA.

MechanismOfAction Stimulus Receptor Activation CaInflux Ca2+ Influx / Release Stimulus->CaInflux Microdomains Stochastic Noise (Microdomains) CaInflux->Microdomains Macroscopic Physiological Ca2+ Transient CaInflux->Macroscopic DinitroBAPTA 5,5'-Dinitro-BAPTA (Kd ~7.5 mM) Microdomains->DinitroBAPTA Buffered Fluorophore Fluorescent Sensor (e.g., Fluo-4) Macroscopic->Fluorophore Binds DinitroBAPTA->Fluorophore Prevents Noise Output Clean Signal (High SNR) Fluorophore->Output

Role of 5,5'-dinitro-BAPTA in buffering stochastic noise while preserving transients.

Frequently Asked Questions (FAQs)

Q: Why use 5,5'-dinitro-BAPTA instead of EGTA for background reduction? A: EGTA is a slow buffer but has a high affinity ( Kd​ ~150 nM). It will eventually buffer away all resting calcium, which can alter basal cellular physiology and induce apoptosis. 5,5'-dinitro-BAPTA's low affinity ( Kd​ ~7.5 mM) ensures that resting calcium levels remain completely unperturbed, only engaging when local concentrations spike excessively.

Q: Can 5,5'-dinitro-BAPTA cause phototoxicity? A: Yes. Because 5,5'-dinitro-BAPTA absorbs strongly in the UV/blue spectrum, prolonged excitation can lead to localized heating or the generation of reactive oxygen species (ROS). It is critical to minimize exposure times and use the lowest effective concentration of the chelator.

Q: How do I visually verify that the AM ester has fully hydrolyzed? A: Unhydrolyzed AM esters are highly compartmentalized into organelles (like the ER and mitochondria). If you see punctate, localized fluorescence rather than a smooth, diffuse cytosolic distribution, hydrolysis is incomplete. Adding a 20-30 minute de-esterification step in a dye-free buffer usually resolves this.

References

  • ResearchGate - On the dissociation constants of BAPTA-type calcium buffers.
  • Journal of Neuroscience - Impact of Cytoplasmic Calcium Buffering on the Spatial and Temporal Characteristics of Intercellular Calcium Signals in Astrocytes.
  • Benchchem - 5,5'-Dinitro BAPTA AM - Benchchem.
  • ACS Publications - Fluorescent Fiber-Optic Calcium Sensor for Physiological Measurements.

Sources

Optimization

Ideal storage conditions to prevent degradation of 5,5'-Dinitro-BAPTA-tetramethyl Ester

Technical Support Center: 5,5'-Dinitro-BAPTA, Acetoxymethyl Ester From the desk of the Senior Application Scientist Welcome to the technical support resource for 5,5'-Dinitro-BAPTA, Acetoxymethyl (AM) Ester. This guide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5,5'-Dinitro-BAPTA, Acetoxymethyl Ester

From the desk of the Senior Application Scientist

Welcome to the technical support resource for 5,5'-Dinitro-BAPTA, Acetoxymethyl (AM) Ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this low-affinity, cell-permeant calcium chelator. The unique properties of 5,5'-Dinitro-BAPTA AM make it an invaluable tool for investigating cellular processes driven by large, localized calcium transients.[1] However, its efficacy is critically dependent on proper storage, handling, and application. This document provides in-depth, experience-driven answers to common challenges to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Storage & Stability

This section addresses the most common queries regarding the fundamental handling and storage of 5,5'-Dinitro-BAPTA AM to prevent chemical degradation.

Q1: What are the ideal long-term storage conditions for solid 5,5'-Dinitro-BAPTA AM?

The solid, powdered form of 5,5'-Dinitro-BAPTA AM is the most stable. To prevent degradation, it must be stored at -20°C, protected from light, and kept in a desiccated environment.[2][3] The primary threats to the solid compound are moisture and light. Moisture can initiate the hydrolysis of the acetoxymethyl ester groups, while light can cause photodegradation. When stored correctly in a tightly sealed vial within a desiccator at -20°C, the solid compound can be stable for at least six months to several years.[2][4]

Q2: How should I prepare and store stock solutions of 5,5'-Dinitro-BAPTA AM?

Stock solutions should be prepared in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][5] A typical stock solution concentration ranges from 2-5 mM.[1]

  • Causality: The AM ester form is hydrophobic and poorly soluble in aqueous buffers but readily dissolves in organic solvents like DMSO.[4][6] Using anhydrous DMSO is critical to prevent premature hydrolysis of the ester bonds.[5]

Once prepared, the DMSO stock solution should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C, protected from light.[1][7] Aliquoting is crucial because it minimizes freeze-thaw cycles, which can introduce moisture into the stock solution upon opening.

Q3: Why is using anhydrous DMSO so critical?

The acetoxymethyl (AM) ester groups that render the molecule cell-permeable are highly susceptible to hydrolysis.[8][9] Water is the reactant in this hydrolysis reaction. If standard, non-anhydrous DMSO (which can absorb atmospheric moisture) is used, the water present will begin to cleave the AM esters. This premature hydrolysis converts the compound into its membrane-impermeant carboxylate form, preventing it from entering the cells and rendering it useless for your experiment. Moisture-contaminated DMSO can also reduce the compound's solubility.[5]

Q4: For how long is a DMSO stock solution stable?

When prepared with anhydrous DMSO, aliquoted to minimize freeze-thaw cycles, and stored properly at -20°C protected from light, the stock solution can be considered stable for several months.[7][10] However, for highly sensitive experiments, preparing a fresh stock solution is always the best practice. It is not recommended to use stock solutions that are more than three months old.[10]

Q5: What is the primary degradation pathway for this compound during storage and handling?

The primary degradation pathway is the hydrolysis of the four acetoxymethyl ester bonds.[8] This process is catalyzed by water (chemical hydrolysis) or, desirably, by intracellular esterases (enzymatic hydrolysis) once the compound is inside the cell.[11] Improper storage in the presence of moisture leads to the formation of partially or fully de-esterified forms that are negatively charged, membrane-impermeant, and cannot be loaded into cells.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My 5,5'-Dinitro-BAPTA AM precipitated when I diluted the DMSO stock into my aqueous buffer.

This is the most common issue encountered. The hydrophobic AM ester has very poor solubility in aqueous solutions, and precipitation occurs when its concentration exceeds this limit.[6]

  • Potential Cause: High final concentration and inherent low aqueous solubility.

  • Solution & Scientific Rationale:

    • Use a Dispersing Agent: Incorporate Pluronic® F-127, a non-ionic surfactant, into your loading buffer at a final concentration of 0.02% - 0.04%.[1][6] Pluronic® F-127 acts as a dispersing agent, preventing the aggregation of the hydrophobic BAPTA AM molecules and improving their apparent solubility.[6][12]

    • Optimize Mixing: Add the DMSO stock solution directly to the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that initiate precipitation.

    • Lower the Working Concentration: The typical working concentration is between 5-20 µM.[1] If you are using a higher concentration, try titrating down to the lowest effective concentration for your cell type and experimental goals.

Issue 2: I am not observing the expected calcium buffering effect in my cells.

This indicates a failure in one of two key stages: either the compound did not enter the cells, or it was not activated correctly.

  • Potential Cause 1: Incomplete de-esterification (hydrolysis) by intracellular esterases.

  • Solution & Scientific Rationale:

    • Optimize Loading Conditions: The activity of intracellular esterases can vary between cell types.[11] Systematically test a range of incubation times (typically 30-60 minutes, but sometimes longer) and temperatures (room temperature or 37°C) to find the optimal conditions for your specific cells.[11]

    • Titrate BAPTA AM Concentration: Overloading the cells with too high a concentration can saturate the esterase machinery, leading to incomplete processing.[11] A concentration range of 10-100 µM is a good starting point for optimization.[11]

  • Potential Cause 2: Poor cell health.

  • Solution & Scientific Rationale:

    • Verify Cell Viability: Healthy cells with active metabolism are required to provide the active esterases that cleave the AM groups.[6] Ensure your cells are healthy and not compromised before and during the loading procedure.

    • Check for Cytotoxicity: High concentrations of BAPTA AM or prolonged incubation can be toxic to some cell types.[6] Perform a cytotoxicity assay (e.g., Trypan Blue exclusion) to confirm that your loading protocol is not harming the cells.

  • Potential Cause 3: Compound degradation.

  • Solution & Scientific Rationale:

    • Prepare Fresh Solutions: If your DMSO stock is old or has been stored improperly, it may have degraded via hydrolysis. Prepare a new stock solution from solid material using fresh, anhydrous DMSO. It is recommended to prepare and use the working solution on the same day.[4][10]

Part 3: Protocols & Data

Table 1: Summary of Storage and Handling Conditions
ParameterSolid CompoundDMSO Stock SolutionAqueous Working Solution
Storage Temperature -20°C[2][4]-20°C[1][7]Use immediately; do not store[4]
Protection Desiccate, Protect from light[2][13]Protect from light & moisture[1]Protect from light
Solvent N/AHigh-quality, anhydrous DMSO[5]Physiological buffer (e.g., HBSS)
Typical Concentration N/A2-5 mM[1]5-100 µM[2][11]
Stability ≥ 6 months[2]Up to 3 months[10]< 1 day[4]
Experimental Protocol: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 2 mM stock solution and a 20 µM working solution with Pluronic® F-127.

Materials:

  • 5,5'-Dinitro-BAPTA AM (MW: ~855 g/mol )[1]

  • High-quality, anhydrous DMSO[5]

  • 10% Pluronic® F-127 solution

  • Physiological Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Step-by-Step Methodology:

  • Prepare 2 mM Stock Solution (in Anhydrous DMSO): a. Allow the vial of solid 5,5'-Dinitro-BAPTA AM to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out a precise amount of the solid (e.g., 1 mg). c. To make a 2 mM solution from 1 mg of compound (MW ~855), add 585 µL of anhydrous DMSO. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot into single-use volumes (e.g., 10 µL) in microcentrifuge tubes. Seal tightly. f. Store the aliquots at -20°C, protected from light.

  • Prepare 20 µM Working Solution (in Physiological Buffer): a. On the day of the experiment, prepare your loading buffer. For 1 mL of final working solution, start with approximately 988 µL of your physiological buffer (e.g., HBSS). b. Add 2 µL of a 10% Pluronic® F-127 solution to the buffer to achieve a final concentration of 0.02%. Mix well. c. Take one aliquot of the 2 mM DMSO stock solution from the freezer and thaw it. d. While vortexing the buffer/Pluronic® F-127 mixture, add 10 µL of the 2 mM stock solution. This creates a 1:100 dilution, resulting in a final concentration of 20 µM 5,5'-Dinitro-BAPTA AM. e. The final DMSO concentration will be 1%, which is generally tolerated by most cell lines. If your cells are sensitive, adjust the stock concentration accordingly to keep the final DMSO concentration below 0.5%.[11] f. Use the working solution immediately for cell loading.

Part 4: Visualization

Troubleshooting Workflow for BAPTA AM Precipitation

Troubleshooting_Precipitation start Issue: Precipitation in Aqueous Buffer cause1 Potential Cause 1: Low Aqueous Solubility start->cause1 cause2 Potential Cause 2: Improper Dilution start->cause2 cause3 Potential Cause 3: Stock Degradation start->cause3 solution1a Solution: Add Pluronic® F-127 (0.02-0.04%) cause1->solution1a solution1b Solution: Lower Working Concentration cause1->solution1b solution2 Solution: Add Stock to Vortexing Buffer cause2->solution2 solution3 Solution: Use Fresh Anhydrous DMSO for New Stock cause3->solution3

Caption: A decision tree for troubleshooting the precipitation of 5,5'-Dinitro BAPTA AM.

References

  • Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Section 6: Pharmaceutical particulars - Rev. 1. Retrieved from [Link]

  • Zhang, G., et al. (2006). Determination of BAPTA-AM, the acetoxymethyl tetraester of BAPTA, in rat plasma by liquid chromatography tandem mass spectrometry. Journal of Mass Spectrometry, 42(2), 239-46. Retrieved from [Link]

  • Beke, O., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Intracellular Calcium Control: 5,5'-Dinitro-BAPTA vs. Diazo-2

In the intricate world of cellular signaling, calcium (Ca²⁺) is a master regulator, orchestrating a vast array of physiological processes from gene transcription and muscle contraction to neurotransmission and apoptosis....

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of cellular signaling, calcium (Ca²⁺) is a master regulator, orchestrating a vast array of physiological processes from gene transcription and muscle contraction to neurotransmission and apoptosis. The ability to precisely manipulate intracellular calcium concentrations ([Ca²⁺]i) is therefore paramount for researchers seeking to dissect these complex pathways. This guide provides an in-depth comparison of two powerful tools for intracellular calcium control: the low-affinity chelator 5,5'-Dinitro-BAPTA and the photoactivatable scavenger Diazo-2. We will explore their distinct mechanisms, guide experimental design, and provide the technical data necessary for you to select the optimal reagent for your research question.

The Core Distinction: Static Buffering vs. Dynamic Sequestration

The fundamental difference between these two molecules lies in their method of calcium control.

  • 5,5'-Dinitro-BAPTA acts as a static, low-affinity buffer . Once loaded into a cell, it is constitutively active, binding and unbinding Ca²⁺ to dampen or "buffer" large, rapid increases in [Ca²⁺]i. It is a tool for preventing significant calcium transients.

  • Diazo-2 is a tool for dynamic, light-induced sequestration . It exists in a low-affinity state until it is activated by a flash of ultraviolet (UV) light. Upon photolysis, its affinity for Ca²⁺ increases dramatically, allowing it to rapidly bind and sequester free calcium ions. It is a tool for acutely lowering [Ca²⁺]i at a precise moment in time.[1][2]

Choosing between them depends entirely on the experimental hypothesis. Are you investigating the necessity of a Ca²⁺ spike for a downstream event, or are you exploring the consequences of suddenly removing Ca²⁺ from the cytosol?

Deep Dive: 5,5'-Dinitro-BAPTA

5,5'-Dinitro-BAPTA is a specialized derivative of the well-known calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[3][4] Its utility stems from a key modification: the presence of two electron-withdrawing nitro groups.

Mechanism of Action

The process involves three key stages: cellular loading, activation, and calcium buffering.[3]

  • Cellular Loading : The molecule is supplied as 5,5'-Dinitro-BAPTA AM , an acetoxymethyl (AM) ester. The lipophilic AM groups render the molecule membrane-permeant, allowing it to be loaded into live cells via simple incubation.[4][5]

  • Intracellular Activation : Once inside the cell, cytosolic esterases cleave the AM esters. This hydrolysis traps the now membrane-impermeant, active form—5,5'-Dinitro-BAPTA—within the cytoplasm.[3][5]

  • Low-Affinity Buffering : The active form functions as a Ca²⁺ buffer. The electron-withdrawing nitro groups reduce the electron density of the chelating carboxylate groups, resulting in a significantly lower affinity for Ca²⁺ compared to the parent BAPTA molecule.[3] This property is crucial; it allows the chelator to effectively buffer large and rapid Ca²⁺ influxes without significantly altering resting [Ca²⁺]i levels.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DNB_AM 5,5'-Dinitro-BAPTA AM (Membrane-Permeant) Membrane Cell Membrane DNB_AM->Membrane Diffusion Esterases Cytosolic Esterases DNB Active 5,5'-Dinitro-BAPTA (Low Affinity, Trapped) Esterases->DNB Cleavage of AM Esters DNB_Ca DNB-Ca²⁺ Complex DNB->DNB_Ca Reversible Binding Ca_High High [Ca²⁺] Transient Ca_High->DNB_Ca Ca_Buffered Buffered [Ca²⁺] DNB_Ca->Ca_Buffered Membrane->Esterases

Figure 1. Mechanism of 5,5'-Dinitro-BAPTA action.
Causality in Experimental Use

The primary reason to select 5,5'-Dinitro-BAPTA is to test whether large, transient increases in [Ca²⁺]i are necessary for a specific cellular outcome. By buffering these transients, one can observe if the process is inhibited. However, it's crucial to be aware of potential off-target effects. High concentrations of BAPTA-AM have been reported to induce endoplasmic reticulum (ER) stress and, in some systems, directly block certain potassium channels, independent of their Ca²⁺ chelating activity.[6][7][8] Therefore, dose-response experiments and appropriate controls are essential.

Deep Dive: Diazo-2

Diazo-2 is a sophisticated molecule designed for temporal control over calcium levels, acting as a "photoactivatable Ca²⁺ knockdown reagent".[1] Its function is not to buffer, but to rapidly and irreversibly scavenge calcium upon command.

Mechanism of Action

Diazo-2's mechanism is a light-triggered event that dramatically changes its chemical properties.

  • Before Photolysis : In its native state, Diazo-2 is a relatively weak Ca²⁺ chelator with a low affinity for calcium (Kd ≈ 2.2 µM).[1][9] It has minimal impact on resting intracellular calcium levels when loaded at appropriate concentrations.

  • Photolysis : Upon exposure to a brief flash of UV light (optimally around 360 nm), the diazo group within the molecule is cleaved.[1][2] This photochemical reaction is extremely rapid.

  • After Photolysis : The resulting photoproduct is a new molecule with a molecular structure similar to BAPTA. This product has a very high affinity for Ca²⁺ (Kd ≈ 73 nM), a ~30-fold increase from its initial state.[1][2] This high-affinity chelator rapidly binds to free cytosolic Ca²⁺, causing a swift and significant drop in [Ca²⁺]i.

This "uncaging" of a high-affinity chelator allows researchers to effectively knock down the available free calcium at a precise moment, providing unparalleled temporal resolution to study the consequences of calcium depletion.[10]

cluster_intracellular Intracellular Space Diazo_low Diazo-2 (Low Affinity, Kd ≈ 2.2 µM) UV_flash UV Light Flash (~360 nm) Diazo_low->UV_flash Illumination Photoproduct Photoproduct (High Affinity, Kd ≈ 73 nM) UV_flash->Photoproduct Photolysis Ca_sequestered Sequestered Ca²⁺ Photoproduct->Ca_sequestered Irreversible Sequestration Ca_free Free Cytosolic Ca²⁺ Ca_free->Photoproduct Rapid Binding

Figure 2. Light-induced Ca²⁺ sequestration by Diazo-2.
Causality in Experimental Use

Diazo-2 is the tool of choice when the experimental question is, "What happens if intracellular calcium is suddenly removed at time point X?". This has been effectively used to demonstrate the role of calcium in processes like muscle relaxation and cell cycle progression.[2][9] The key to a successful Diazo-2 experiment is the ability to monitor its effect. Therefore, it is almost always co-loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4, Calcium Green) to simultaneously measure the light-induced depletion of cytosolic Ca²⁺.[1]

Performance Comparison: At a Glance

Feature5,5'-Dinitro-BAPTADiazo-2
Primary Function Static Ca²⁺ BufferPhotoactivatable Ca²⁺ Scavenger[1]
Mechanism Constitutive low-affinity chelation[3]Light-induced affinity increase[1]
Effect on [Ca²⁺]i Dampens/prevents Ca²⁺ transientsRapidly decreases [Ca²⁺]i on command[9]
Control Method Concentration-dependentLight-triggered (wavelength, intensity, duration)[10]
Ca²⁺ Affinity (Kd) Low affinity (Kd in high µM to mM range)[4]Before UV: ~2.2 µMAfter UV: ~73 nM[1][9]
Temporal Control Passive, always active post-loadingAcute, sub-second control[11]
Typical Use Case To prevent Ca²⁺ spikes and test their necessityTo rapidly lower Ca²⁺ and test the effect of its absence
Selectivity High selectivity for Ca²⁺ over Mg²⁺[4][12]High selectivity for Ca²⁺ over Mg²⁺[13]

Experimental Protocols & Workflow

Protocol 1: General Loading of Cells with AM Esters

This protocol is a self-validating system for loading either 5,5'-Dinitro-BAPTA AM or Diazo-2 AM into adherent cells.

Rationale: The use of a non-ionic detergent like Pluronic® F-127 is critical for preventing the aggregation of the hydrophobic AM esters in aqueous buffer, ensuring a homogenous loading solution. Probenecid, an anion-exchange transport inhibitor, is included to prevent the active extrusion of the de-esterified indicator by the cell, thereby increasing the final intracellular concentration.

Materials:

  • 5,5'-Dinitro-BAPTA AM or Diazo-2 AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (10% w/v stock in dH₂O)[14]

  • Probenecid (250 mM stock in 1 M NaOH)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS), or other physiological buffer

Procedure:

  • Prepare Stock Solution: Dissolve the AM ester in DMSO to create a 2–5 mM stock solution. Aliquot and store desiccated at -20°C, protected from light.

  • Prepare 2x Loading Buffer: For every 1 mL of final loading buffer required, mix the following in a microfuge tube:

    • 1 mL HHBS

    • 4 µL of 2–5 mM AM ester stock solution (for a final concentration of 4–10 µM)

    • 8 µL of 10% Pluronic® F-127 (for a final concentration of 0.04%)[14]

    • 8 µL of 250 mM Probenecid (for a final concentration of 2 mM)

    • Vortex thoroughly to mix.

  • Cell Loading:

    • Grow adherent cells on coverslips to the desired confluency.

    • Aspirate the culture medium.

    • Add an equal volume of the 2x loading buffer to the volume of medium already covering the cells (e.g., add 500 µL to 500 µL of medium in a well) to achieve a 1x final concentration.

    • Alternatively, replace the medium entirely with a 1x working solution.

  • Incubation: Incubate the cells for 30–60 minutes at 37°C or room temperature. Incubation time and temperature must be optimized for each cell type to balance efficient loading with potential cytotoxicity.[15]

  • Wash and De-esterification:

    • Aspirate the loading solution.

    • Wash the cells twice with warm HHBS containing Probenecid (but without the AM ester).

    • Add fresh HHBS (with Probenecid) and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the AM esters by intracellular esterases.[15]

  • Experimentation: The cells are now loaded and ready for the experiment.

Protocol 2: Photolysis of Intracellular Diazo-2

Rationale: This protocol requires a microscope equipped with a UV light source capable of delivering a controlled flash of light to a specific region of interest. The use of a co-loaded fluorescent Ca²⁺ indicator is essential to validate the timing and extent of the Diazo-2-mediated Ca²⁺ sequestration.

Setup:

  • Microscope with epifluorescence capabilities.

  • UV light source (e.g., mercury/xenon arc lamp with a shutter and ~360 nm filter, or a dedicated UV laser).

  • Imaging system capable of capturing fluorescence changes over time (e.g., sCMOS or EMCCD camera).

  • Cells co-loaded with Diazo-2 AM (Protocol 1) and a suitable fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).

Procedure:

  • Locate Target Cell: Place the coverslip with co-loaded cells on the microscope stage and identify a healthy target cell.

  • Establish Baseline: Using the appropriate excitation/emission wavelengths for your Ca²⁺ indicator (e.g., 488 nm excitation for Fluo-4), record a stable baseline fluorescence signal from the cell. This represents the resting [Ca²⁺]i in the presence of unphotolyzed Diazo-2.

  • Trigger Photolysis: While continuously recording the indicator fluorescence, deliver a brief (e.g., 10-500 ms) pulse of UV light (~360 nm) to the cell.[1][2]

  • Record Response: Continue to record the indicator fluorescence to capture the rapid decrease in signal, which corresponds to the sequestration of Ca²⁺ by the high-affinity Diazo-2 photoproduct.

  • Data Analysis: Quantify the change in fluorescence (ΔF/F₀) to determine the extent and kinetics of the [Ca²⁺]i decrease.

Start Define Experimental Goal Goal1 Prevent Ca²⁺ Transients? Start->Goal1 Goal2 Acutely Lower [Ca²⁺]i? Start->Goal2 Tool1 Select 5,5'-Dinitro-BAPTA AM Goal1->Tool1 Tool2 Select Diazo-2 AM Goal2->Tool2 Load1 Load Cells with Dinitro-BAPTA AM (Protocol 1) Tool1->Load1 Load2 Co-load Cells with Diazo-2 AM & Ca²⁺ Indicator (Protocol 1) Tool2->Load2 Stimulate Apply Stimulus Load1->Stimulate Flash Apply UV Flash (~360 nm, Protocol 2) Load2->Flash Measure1 Measure Cellular Response (e.g., protein activation, secretion) Stimulate->Measure1 Measure2 Measure Ca²⁺ Decrease & Cellular Response Flash->Measure2

Figure 3. Decision workflow for selecting a Ca²⁺ control agent.

References

  • Title: Ca2+ Caging and Uncaging Source: Springer Nature Experiments URL: [Link]

  • Title: Relaxation rate of intact striated muscle fibres after flash photolysis of a caged calcium chelator (diazo-2) Source: PubMed URL: [Link]

  • Title: Laser flash photolysis of diazo-2, a caged calcium chelator: The relationship between the extent and rate of smooth muscle relax Source: AIP Publishing URL: [Link]

  • Title: Photorelease Techniques for Raising or Lowering Intracellular Ca2+ Source: UC Berkeley MCB URL: [Link]

  • Title: BAPTA Ca2+ Indicators Source: Interchim URL: [Link]

  • Title: Laser flash photolysis of diazo-2, a caged calcium chelator: The relationship between the extent and rate of smooth muscle relaxation Source: AIP Publishing URL: [Link]

  • Title: Uncaging and Calcium's Role in the Cell Cycle Source: Andor - Oxford Instruments URL: [Link]

  • Title: Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress Source: PubMed URL: [Link]

  • Title: Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels Source: PubMed URL: [Link]

  • Title: Development and application of caged calcium Source: PubMed URL: [Link]

  • Title: BAPTA-AM blocks both voltage-gated and Ca2+-activated K+ currents in cultured bovine chromaffin cells Source: PubMed URL: [Link]

  • Title: BAPTA-AM, an intracellular calcium chelator, inhibits RANKL-induced bone marrow macrophages differentiation through MEK/ERK, p38 MAPK and Akt, but not JNK pathways Source: PubMed URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Methods for Determining the Purity of 5,5'-Dinitro-BAPTA-tetramethyl Ester

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5,5'-Dinitro-BAPTA-tetramethyl Ester, a crucial low-affinity, membrane-permeant calcium (Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5,5'-Dinitro-BAPTA-tetramethyl Ester, a crucial low-affinity, membrane-permeant calcium (Ca²⁺) chelator. Ensuring the purity of this compound is paramount for its effective use in research, particularly in studies of intracellular calcium signaling where large and rapid Ca²⁺ transients are investigated.[1] This document will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, offering detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting and implementing a robust quality control process.

The Critical Role of Purity in Calcium Signaling Studies

5,5'-Dinitro-BAPTA-tetramethyl Ester is a derivative of the parent chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[2] The presence of two electron-withdrawing nitro groups significantly reduces its affinity for Ca²⁺.[1] The tetramethyl ester form allows the molecule to permeate cell membranes, whereupon intracellular esterases cleave the ester groups, trapping the active, low-affinity chelator inside the cell.[3][4]

Comparing HPLC Methodologies for Purity Analysis

Reversed-phase HPLC is the technique of choice for analyzing non-volatile and thermally sensitive aromatic compounds like 5,5'-Dinitro-BAPTA-tetramethyl Ester.[5][6] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[6] By modulating the composition of the mobile phase, we can achieve effective separation of the main compound from its potential impurities.

This guide will compare two RP-HPLC methods:

  • Method A: Rapid Isocratic Elution. This method is designed for high-throughput screening and routine quality control where speed is a priority.

  • Method B: Gradient Elution for High-Resolution Separation. This method is optimized for resolving closely related impurities and for in-depth purity profiling.

Visualizing the HPLC Workflow

The general workflow for the purity analysis of 5,5'-Dinitro-BAPTA-tetramethyl Ester using either method is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh 5,5'-Dinitro- BAPTA-tetramethyl Ester Dissolve Dissolve in Acetonitrile (or suitable solvent) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject Sample into HPLC System Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Signal Output Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: General workflow for the HPLC purity analysis of 5,5'-Dinitro-BAPTA-tetramethyl Ester.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the two proposed HPLC methods.

Method A: Rapid Isocratic Elution

This method utilizes a constant mobile phase composition for a fast and efficient separation, suitable for routine analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (HPLC grade).

  • Sample Diluent: Acetonitrile.

  • Analyte: 5,5'-Dinitro-BAPTA-tetramethyl Ester.

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 65:35 (v/v) Acetonitrile:Water. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 5,5'-Dinitro-BAPTA-tetramethyl Ester in acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (based on the absorbance of the nitroaromatic and ester functional groups).[3]

    • Injection Volume: 10 µL

    • Run Time: 10 minutes

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by the area percentage method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method B: Gradient Elution for High-Resolution Separation

This method employs a gradient of mobile phase compositions to achieve a higher resolution of closely eluting impurities.

Instrumentation:

  • HPLC system with a gradient pump and a DAD.

Materials:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile.

  • Analyte: 5,5'-Dinitro-BAPTA-tetramethyl Ester.

Procedure:

  • Mobile Phase Preparation: Prepare the two mobile phases and degas them. The addition of a small amount of acid helps to sharpen the peaks of acidic impurities.[5]

  • Standard and Sample Preparation: Prepare the standard and sample solutions as described in Method A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm and 350 nm (monitoring at a secondary wavelength can help in identifying impurities with different spectral properties).

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 50 50
      20 10 90
      25 10 90
      26 50 50

      | 30 | 50 | 50 |

  • Analysis and Purity Calculation: Perform the analysis and calculate the purity as described in Method A.

Comparative Data and Performance

The choice between an isocratic and a gradient method depends on the specific requirements of the analysis. The following table summarizes the expected performance characteristics of each method.

ParameterMethod A: Rapid Isocratic ElutionMethod B: Gradient Elution for High-Resolution SeparationRationale
Analysis Time ~10 minutes~30 minutesIsocratic methods have shorter run times due to the lack of a re-equilibration step.
Resolution of Impurities ModerateHighGradient elution is superior for separating compounds with a wider range of polarities.
Method Complexity LowModerateGradient methods require more complex instrumentation (gradient pump) and method development.
Solvent Consumption Lower per runHigher per runThe longer run time of the gradient method results in higher solvent consumption.
Ideal Application Routine QC, high-throughput screeningImpurity profiling, method development, analysis of complex samplesMethod A is suited for rapid checks, while Method B is for detailed characterization.

Trustworthiness and Method Validation

For both methods to be considered trustworthy, they must undergo a validation process in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The selection of an appropriate HPLC method for determining the purity of 5,5'-Dinitro-BAPTA-tetramethyl Ester is a critical step in ensuring the quality and reliability of this important research chemical.

  • Method A (Rapid Isocratic Elution) offers a fast and straightforward approach for routine quality control where a simple purity assessment is required.

  • Method B (Gradient Elution) provides a more comprehensive and high-resolution separation, making it the preferred choice for detailed impurity profiling and for the analysis of samples where closely related impurities are suspected.

Ultimately, the choice of method will depend on the specific analytical needs, available instrumentation, and the desired balance between speed and resolution. For critical applications, the high-resolution gradient method is recommended to ensure the highest level of confidence in the purity of 5,5'-Dinitro-BAPTA-tetramethyl Ester.

References

  • Al-Saeed, F. A. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University. [Link]

  • Andrei, F., & Taut, I. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 295–300. [Link]

  • Pharmtech. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Li, Y., et al. (2024). Elimination of intracellular Ca 2+ overload by BAPTA‑AM liposome nanoparticles: A promising treatment for acute pancreatitis. Molecular Medicine Reports, 29(4), 1-1. [Link]

  • Andrei, F., & Taut, I. (2000). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 295-300. [Link]

  • ZirChrom. (2004). Method Development Guide. ZirChrom. [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450. [Link]

  • Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Lipid Technology and Analysis, 1-27. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • Interchim. (n.d.). BAPTA Ca2+ Indicators. Interchim. [Link]

  • Stevens, J. L., & Nicotera, P. (2004). Inhibition of mammalian RNA synthesis by the cytoplasmic Ca2+ buffer BAPTA. Analyses of [3H]uridine incorporation and stress-dependent transcription. Biochemistry, 43(29), 9474–9481. [Link]

  • Pethig, R., et al. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(7), 491-498. [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). 5-Methyl-5′-nitro BAPTA, tetrapotassium salt. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1113-1122. [Link]

  • Ding, H., et al. (2021). Development of a HPLC Method for the Purity Analysis of BPTAP. Chinese Journal of Energetic Materials, 29(7), 658-666. [Link]

  • Sammartano, A., et al. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Indian Journal of Nuclear Medicine, 38(1), 5-10. [Link]

  • Sammartano, A., et al. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Indian Journal of Nuclear Medicine, 38(1), 5-10. [Link]

  • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396–2404. [Link]

Sources

Validation

Mass Spectrometry Validation of 5,5'-Dinitro-BAPTA-Tetramethyl Ester Synthesis: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges inherent in validating the synthesis of polycarboxylate calcium chelators. 5,5'-Dinitro-BAPTA-tetramethyl ester (C₂₆H₃₀N₄O₁₄) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges inherent in validating the synthesis of polycarboxylate calcium chelators. 5,5'-Dinitro-BAPTA-tetramethyl ester (C₂₆H₃₀N₄O₁₄) is a highly specialized intermediate used in the development of photoactivatable calcium probes and long-wavelength fluorescent indicators[1][2].

Validating its synthesis requires an analytical approach that respects the molecule's chemical fragility. The four methyl ester moieties are highly susceptible to hydrolysis and transesterification, while the dinitro-substituted aromatic rings alter the molecule's ionization efficiency. This guide objectively compares leading mass spectrometry (MS) modalities and provides a self-validating, step-by-step LC-ESI-MS/MS protocol designed to guarantee structural integrity and data reproducibility.

Comparative Analysis of MS Modalities

When confirming the successful synthesis of 5,5'-Dinitro-BAPTA-tetramethyl ester, selecting the correct MS technique dictates the reliability of your structural elucidation. The table below compares the performance of three primary MS techniques used in organic synthesis workflows.

Analytical ModalityIonization MechanismThroughputEster Bond PreservationBest Application Use Case
LC-ESI-MS/MS Soft Ionization (Electrospray)Moderate (5–10 min/run)High (Requires aprotic solvents)Gold standard for final purity, resolving isobaric impurities, and precise structural confirmation[3].
ASAP-MS Ambient Desorption IonizationHigh (<1 min/run)ModerateRapid, real-time reaction monitoring without workup or chromatographic separation.
MALDI-TOF Matrix-Assisted Laser DesorptionHighLow-to-Moderate (Matrix dependent)Quick molecular weight screening of crude solid fractions; prone to matrix interference.

Verdict: While is excellent for tracking the progress of the nitration or esterification reactions in real-time, LC-ESI-MS/MS remains the mandatory standard for final product validation due to its ability to separate closely related structural isomers and reliably quantify target adducts[3].

Quantitative Data: Expected Ion Species

Because of the multiple ester oxygens in the BAPTA backbone, the molecule readily coordinates with alkali metals. Relying solely on the protonated precursor can lead to false negatives.

Ion SpeciesFormulaExact Mass (m/z)Diagnostic Value
Neutral Mass C₂₆H₃₀N₄O₁₄622.1758N/A
[M+H]⁺ [C₂₆H₃₀N₄O₁₄ + H]⁺623.1831Primary protonated target; often exhibits low abundance.
[M+Na]⁺ [C₂₆H₃₀N₄O₁₄ + Na]⁺645.1650Primary analytical ion ; highly stable and reproducible[3].
[M+K]⁺ [C₂₆H₃₀N₄O₁₄ + K]⁺661.1389Secondary adduct; indicates potassium contamination in solvents.
[M+H - CH₃OH]⁺ Fragment591.1569Confirms the presence of the methyl ester groups via neutral loss.

Self-Validating Protocol: LC-ESI-MS/MS Workflow

To establish a trustworthy, self-validating system, the protocol below is engineered to prevent artifact generation during sample handling. Every step includes the mechanistic causality behind the experimental choice.

Step-by-Step Methodology

Step 1: Sample Preparation (Crucial)

  • Weigh 1.0 mg of the synthesized 5,5'-Dinitro-BAPTA-tetramethyl ester.

  • Dissolve the solid in 1.0 mL of anhydrous Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Dilute the stock to a final working concentration of 1 µg/mL using ACN containing 0.1% Formic Acid and 10 µM Sodium Acetate .

  • Causality: Why ACN over Methanol? The tetramethyl esters are highly labile. Dissolving the sample in protic solvents like methanol or ethanol induces chemical solvolysis (transesterification), creating a false mixture of ester artifacts. Acetonitrile preserves the ester bonds[3].

  • Causality: Why add Sodium Acetate? BAPTA-esters naturally split their MS signal across [M+H]⁺, [M+Na]⁺, and [M+K]⁺ species. By deliberately doping the sample with sodium acetate, we force the equilibrium entirely toward the [M+Na]⁺ adduct (m/z 645.16), creating a single, intense, and reproducible analytical peak[3].

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a steep gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: A high percentage of organic solvent during elution enhances the desolvation efficiency in the ESI source, directly favoring the sensitivity of the [M+Na]⁺ adduct[3].

Step 3: ESI-MS/MS Acquisition (Positive Ion Mode)

  • Source Parameters: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.

  • Targeting: Set the quadrupole to isolate m/z 645.16.

  • Fragmentation: Apply a Collision Energy (CE) of 15–25 eV.

  • Causality: Sodium adducts of ester-rich compounds typically exhibit poor fragmentation[3]. If the MS/MS spectrum is sparse at 15 eV, systematically increase the CE to force the cleavage of the ester bonds, yielding diagnostic neutral losses of methanol (Δ 32 Da).

Workflow Visualization

MS_Workflow A Synthesized 5,5'-Dinitro-BAPTA Tetramethyl Ester (Crude) B Sample Prep: Dissolve in ACN (Avoid MeOH to prevent solvolysis) A->B Step 1 C Buffer Addition Add 10 µM NaOAc + 0.1% FA B->C Step 2 D LC Separation C18 Column, 5-95% ACN Gradient C->D Step 3 E ESI-MS/MS Detection Target [M+Na]+ at m/z 645.16 D->E Step 4

LC-ESI-MS/MS workflow for 5,5'-Dinitro-BAPTA-tetramethyl ester validation.

Conclusion & Best Practices

Validating the synthesis of 5,5'-Dinitro-BAPTA-tetramethyl ester requires an analytical strategy that actively prevents sample degradation. By strictly utilizing aprotic solvents (Acetonitrile) and deliberately forcing sodium adduct formation, researchers can transform a traditionally noisy and artifact-prone MS spectrum into a clear, self-validating confirmation of product purity. For high-throughput environments, integrating for upstream reaction monitoring alongside downstream LC-ESI-MS/MS provides the most comprehensive analytical coverage.

References

  • PubChem (2025). 5,5'-Dinitro-BAPTA-tetramethyl Ester | C26H30N4O14 | CID 71777194. National Center for Biotechnology Information. Available at:[Link]

  • Zheng, N., et al. (2006). Determination of BAPTA-AM, the acetoxymethyl tetraester of BAPTA, in rat plasma by liquid chromatography tandem mass spectrometry. Journal of Mass Spectrometry. PMID: 17103492. Available at:[Link]

  • Eberhart, M. E., et al. (1992). Fluorescent Fiber-Optic Calcium Sensor for Physiological Measurements. Analytical Chemistry, ACS Publications. Available at:[Link]

  • Waters Corporation (2010). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Application Notes. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,5'-Dinitro-BAPTA-tetramethyl Ester

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires moving beyond generic safety data sheets. 5,5'-Dinitro-BAPTA-tetramethyl Ester (CAS: 125367-35-3) is a critical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires moving beyond generic safety data sheets. 5,5'-Dinitro-BAPTA-tetramethyl Ester (CAS: 125367-35-3) is a critical precursor in the development of high-affinity fluorescent calcium indicators, such as Calcium Green[1].

To successfully synthesize these downstream sensors, researchers must reduce the 5,5'-dinitro groups to amines, typically utilizing catalytic hydrogenation in polar aprotic solvents like dimethylformamide (DMF)[1]. However, the combination of a nitroaromatic moiety, a lipophilic tetramethyl ester backbone, and aggressive organic solvents creates a unique hazard profile that demands a highly specific, causality-driven approach to Personal Protective Equipment (PPE) and operational handling[2][3].

Here is your comprehensive, field-proven guide to safely managing this compound from the balance to the waste stream.

Hazard Assessment & Causality

To design a self-validating safety protocol, we must first understand why this molecule behaves the way it does:

  • The Nitroaromatic Hazard: Nitroaromatic compounds are notorious for their toxicity and potential mutagenicity. The electron-withdrawing nitro groups make the aromatic ring highly reactive, and these compounds are readily absorbed through mucosal membranes and the skin[2][3].

  • The Esterification Multiplier: In its free-acid form, BAPTA is highly polar. However, the tetramethyl ester modification neutralizes the carboxylic acids, drastically increasing the molecule's lipophilicity[4]. This high partition coefficient means that if the compound contacts unprotected skin, it will permeate the lipid bilayer much faster than standard BAPTA salts.

  • Irritation Profile: Like its structural analogs (e.g., BAPTA-AM), this compound acts as a severe skin, eye, and respiratory irritant (H315, H319, H335)[5][6]. Aerosolized dust during weighing is the primary vector for respiratory exposure.

Quantitative Data & Specifications

The following table summarizes the physicochemical properties that dictate our handling logistics[1][5][7].

Property / SpecificationDetailsCausality / Rationale
Molecular Weight 622.5 g/mol Required for precise stoichiometric calculations during the H2/Pd-C reduction phase[1][7].
Physical State Solid / PowderHigh risk of aerosolization; dictates the mandatory use of anti-static weighing tools and draft shields[5].
Primary Hazards Irritant (H315, H319, H335)The lipophilic nitroaromatic structure interacts aggressively with the moisture in mucosal membranes[3][6].
Solubility DMF, DCM, DMSOThe tetramethyl ester requires polar aprotic or halogenated solvents for complete dissolution[1].
Dry Handling PPE Nitrile Gloves (Standard)Standard nitrile provides an adequate barrier against the dry, un-solvated powder[5].
Wet Handling PPE Butyl Rubber or LaminateCritical: DMF and DCM rapidly permeate nitrile. Once the powder is solvated, the solvent acts as a carrier, pulling the nitroaromatic compound through standard gloves[2].

Personal Protective Equipment (PPE) Matrix

Do not treat all phases of your experiment equally. Your PPE must adapt to the physical state of the chemical.

  • Eye Protection: Chemical splash goggles (OSHA 29 CFR 1910.133 or EN166 compliant) are mandatory. Safety glasses with side shields are insufficient due to the severe eye irritation risk (H319) posed by ambient dust[5].

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat. Ensure cuffs are tight against the wrist to prevent skin exposure between the glove and the sleeve.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If a fume hood is absolutely unavailable for weighing, an N95 or P100 particulate respirator is required to block inhalation of the fine ester powder[5][8].

  • Hand Protection (Phase-Dependent):

    • Phase 1 (Dry Weighing): Double-gloving with standard nitrile gloves is required.

    • Phase 2 (Solubilization): If dissolving in DMF or Dichloromethane (DCM)[1], you must switch your outer glove to Butyl Rubber or a Silver Shield laminate. Nitrile offers zero practical breakthrough time against DMF.

Step-by-Step Operational Handling Plan

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operation Setup
  • Validate Airflow: Turn on the chemical fume hood. Validation Check: Hold a Kimwipe thread at the bottom edge of the sash; ensure it is actively pulled inward, confirming a minimum face velocity of 100 LFM.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static gun or an isopropanol-dampened wipe to prevent the highly localized static repulsion of the powder.

Phase 2: Weighing and Transfer
  • Tare and Transfer: Place a pre-creased weigh boat or a static-free glass vial on the balance. Using a micro-spatula, slowly transfer the 5,5'-Dinitro-BAPTA-tetramethyl Ester.

  • Containment: Cap the vial inside the fume hood before moving it to your reaction station. Never transport unsealed nitroaromatic powders across the laboratory[2].

Phase 3: Solubilization (e.g., Preparation for Reduction)
  • PPE Shift: Remove your outer nitrile gloves. Inspect a pair of Butyl Rubber gloves for micro-tears using the inflation method (trap air inside and squeeze to check for leaks). Don the Butyl gloves.

  • Solvent Addition: Using a glass syringe or chemical-resistant pipette, add your solvent (e.g., 200 mL of DMF for an 11.0 g scale reaction)[1] directly into the sealed reaction vessel through a septum.

  • Agitation: Vortex or stir magnetically until the solution is completely homogeneous. Validation Check: The solution must be entirely free of particulate matter before introducing the Palladium on Carbon (Pd/C) catalyst for hydrogenation[1].

Waste Disposal & Decontamination Protocol

Nitroaromatic compounds and their esterified derivatives are highly recalcitrant to natural biodegradation and pose severe environmental toxicity risks[3]. They must never be flushed down the drain.

  • Segregation: Collect all liquid waste (DMF/DCM containing unreacted 5,5'-Dinitro-BAPTA-tetramethyl Ester) in a dedicated, clearly labeled "Hazardous Organic Waste - Nitroaromatics/Halogenated" high-density polyethylene (HDPE) carboy[2].

  • Solid Waste: All contaminated consumables (weigh boats, Kimwipes, empty reagent bottles, and standard nitrile gloves used during weighing) must be placed in a solid hazardous waste bin lined with a chemical-resistant bag.

  • Surface Decontamination: Wipe down the balance, fume hood sash, and benchtop with a Kimwipe soaked in acetone, followed by a secondary wipe with soapy water. Dispose of these wipes in the solid hazardous waste bin[2].

Operational Workflow Visualization

The following logic diagram maps the required safety transitions during the handling of this compound.

PPE_Workflow Start Assess Hazard Profile (Nitroaromatic Ester) PPE Don PPE (Lab Coat, Goggles, Gloves) Start->PPE Identify risks Hood Transfer to Fume Hood (Min 100 LFM airflow) PPE->Hood Establish barrier Weigh Weighing Protocol (Anti-static Spatula) Hood->Weigh Contain aerosols Solubilize Solubilization in DMF (Switch to Butyl Gloves) Weigh->Solubilize Chemical transformation Waste Hazardous Waste Disposal (Segregated Container) Weigh->Waste Contaminated consumables Solubilize->Waste Collect byproducts

Safe handling, solubilization, and disposal workflow for 5,5'-Dinitro-BAPTA-tetramethyl Ester.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71777194, 5,5'-Dinitro-BAPTA-tetramethyl Ester." PubChem, nih.gov. URL: [Link]

  • Pharmaffiliates. "Product Name: 5,5'-Dinitro-BAPTA-tetramethyl Ester." Pharmaffiliates Catalog. URL: [Link]

  • Shortreed, M., Kopelman, R., Kuhn, M., & Hoyland, B. "Fluorescent Fiber-Optic Calcium Sensor for Physiological Measurements." Analytical Chemistry, ACS Publications, 1996. URL: [Link]

  • Tsien, R. Y. "Reactive derivatives of bapta used to make ion-selective chelators." US Patent 5453517A, Google Patents, 1995.
  • Ju, K. S., & Parales, R. E. "Nitroaromatic Compounds, from Synthesis to Biodegradation." Microbiology and Molecular Biology Reviews, PMC - NIH, 2010. URL: [Link]

  • Environmental Protection Agency. "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA NEPIS. URL: [Link]

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